4-Hydroxy-2-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIDYOLZFAQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941718 | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-04-8 | |
| Record name | 4-Hydroxy-2-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-2-methylpyrimidine. Due to tautomerism, this compound primarily exists in its more stable keto forms, 2-methylpyrimidin-4(1H)-one and 2-methylpyrimidin-4(3H)-one. This guide will focus on the properties of these predominant tautomers, presenting available experimental and computational data. Furthermore, it outlines detailed experimental protocols for determining key physicochemical parameters and includes visualizations to illustrate logical workflows in pyrimidine derivative research.
Tautomerism of this compound
Hydroxypyrimidines, such as this compound, exhibit keto-enol tautomerism. The "enol" form (this compound) is in equilibrium with its more stable "keto" forms (2-methylpyrimidin-4(1H)-one and 2-methylpyrimidin-4(3H)-one). In most contexts, the keto forms are the predominant species. Therefore, the physicochemical properties are most accurately represented by the data available for these tautomers.
Diagram of Tautomeric Equilibrium
Caption: Tautomeric forms of this compound.
Physicochemical Data
The following table summarizes the available physicochemical data for the tautomers of this compound. It is important to note that experimental data for this specific compound is limited, and some of the listed values are based on computational predictions.
| Property | Value | CAS Number | Notes and References |
| Molecular Formula | C₅H₆N₂O | 67383-35-1 | [1] |
| Molecular Weight | 110.11 g/mol | 67383-35-1 | [1] |
| Appearance | Solid | - | |
| Melting Point | 212-214 °C | 19875-04-8 | [2] |
| Boiling Point | Data not available | - | |
| Solubility | Soluble in water and various organic solvents | 5348-51-6 | For the hydrochloride salt |
| pKa | Data not available | - | |
| LogP | 0.49062 | 67383-35-1 | Computationally derived[1][3] |
Note: The different CAS numbers may refer to different tautomers or supplier-specific identifiers. The provided data should be confirmed with analytical testing.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of pyrimidine derivatives are outlined below.
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
A small, finely powdered sample of the pyrimidine derivative is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
An excess amount of the solid pyrimidine derivative is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.
Methodology (Potentiometric Titration):
-
A precise amount of the pyrimidine derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is generated.
-
The pKa is determined from the half-equivalence point of the titration curve.
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
A solution of the pyrimidine derivative is prepared in one of two pre-saturated, immiscible solvents (typically n-octanol and water or a buffer).
-
Equal volumes of the two solvents are combined in a vessel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The layers are separated by centrifugation.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel pyrimidine derivatives in a drug discovery context.
References
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-2-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this synthesis is the Pinner pyrimidine synthesis, a classic and versatile method for the formation of the pyrimidine ring. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents quantitative data for analogous reactions to guide researchers in the efficient synthesis of this target molecule and its derivatives.
Introduction
Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The substituted pyrimidine scaffold is a common feature in drugs with a wide range of therapeutic applications, such as antiviral, antibacterial, and anticancer agents. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. Its synthesis is primarily achieved through the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]
This guide will focus on the most common and efficient pathway for the synthesis of this compound, which utilizes acetamidine and a suitable β-keto ester.
Core Synthesis Mechanism: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a versatile and widely used method for the preparation of pyrimidine derivatives. The reaction proceeds by the condensation of a β-dicarbonyl compound with an amidine, typically in the presence of a base or acid catalyst. For the synthesis of this compound, the key starting materials are acetamidine and ethyl 3-oxopropanoate (ethyl formylacetate).
The reaction mechanism can be described in the following key steps:
-
Enolate Formation: In the presence of a base, the β-keto ester (ethyl 3-oxopropanoate) is deprotonated at the α-carbon to form a reactive enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of the acetamidine molecule.
-
Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the amidine attacks the carbonyl carbon of the ester group.
-
Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and tautomerization to yield the stable aromatic this compound.
The overall reaction is a condensation reaction leading to the formation of the pyrimidine ring.
Experimental Protocols
While a specific protocol for the synthesis of this compound from ethyl 3-oxopropanoate is not widely documented, the following is a generalized and adaptable procedure based on the Pinner synthesis of analogous 4-hydroxypyrimidines. Researchers should optimize the conditions for their specific setup.
Materials:
-
Ethyl 3-oxopropanoate
-
Acetamidine hydrochloride
-
Sodium methoxide (or other suitable base)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and equipment for reflux, filtration, and purification.
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous ethanol. The amount of sodium methoxide should be equimolar to the acetamidine hydrochloride.
-
Addition of Reactants: To this solution, add acetamidine hydrochloride and ethyl 3-oxopropanoate in equimolar amounts.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Isolation of the Product: The resulting residue is dissolved in water and neutralized with hydrochloric acid. The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or water.
Quantitative Data
| Target Compound | β-Dicarbonyl Compound | Amidine | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxy-2,6-dimethylpyrimidine | Ethyl acetoacetate | Acetamidine HCl | Sodium Ethoxide | Ethanol | Reflux | 4 | 75-85 | General Pinner Synthesis Protocols |
| 4,6-Dihydroxy-2-methylpyrimidine | Diethyl malonate | Acetamidine HCl | Sodium Methoxide | Methanol | Reflux | 3 | ~85 | --INVALID-LINK-- |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Ethyl acetoacetate | Guanidine HCl | Sodium Methoxide | Methanol | Reflux | 5 | 80-90 | --INVALID-LINK-- |
Conclusion
The synthesis of this compound is a straightforward process achievable through the well-established Pinner pyrimidine synthesis. By carefully selecting the starting materials, specifically acetamidine and ethyl 3-oxopropanoate, and by optimizing the reaction conditions based on analogous syntheses, researchers can efficiently produce this valuable chemical intermediate. The information provided in this guide serves as a solid foundation for the successful synthesis and further derivatization of this compound for applications in drug discovery and development. Further research into optimizing the specific conditions for this synthesis is encouraged to improve yields and simplify purification processes.
References
An In-Depth Technical Guide to the Tautomerism of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-2-methylpyrimidine. The physicochemical properties and, consequently, the biological activity of pyrimidine derivatives are profoundly influenced by the predominant tautomeric form. Understanding and quantifying this equilibrium is therefore critical for drug design, synthesis, and formulation. This document details the key tautomeric forms, presents quantitative data on their relative stabilities derived from computational studies, and outlines the experimental protocols for their characterization.
Introduction to Tautomerism in this compound
This compound is a substituted pyrimidine that can exist in a dynamic equilibrium between its enol and keto tautomeric forms. Specifically, it primarily exists as three tautomers: the aromatic enol form (this compound) and two non-aromatic keto forms, 2-methylpyrimidin-4(1H)-one and 2-methylpyrimidin-4(3H)-one. The position of this equilibrium is a subtle balance of factors including aromaticity, solvent effects, and the electronic nature of substituents.
For many 4-hydroxypyrimidines, the keto forms are generally more stable than the enol form, a trend that is often influenced by the polarity of the solvent.[1] Computational studies on the parent 4-hydroxypyrimidine have shown the pyrimidin-4-one form to be more stable in the gas phase.[2] The introduction of a methyl group at the 2-position, being an electron-donating group, can be expected to influence the electron distribution in the pyrimidine ring and thus modulate the relative stabilities of the tautomers.
Tautomeric Forms and Equilibrium
The principal tautomeric forms of this compound are depicted below. The equilibrium between these forms is crucial for the molecule's chemical reactivity and biological interactions.
References
Spectroscopic Analysis of 4-Hydroxy-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to its structural relation to the pyrimidine nucleobases. Its derivatives have shown a wide range of biological activities. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in designing new therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including its tautomeric forms.
A critical aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol form (4-hydroxypyrimidine) and the more stable keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one). Spectroscopic techniques are pivotal in identifying and quantifying these tautomers. In solution, 4-hydroxypyrimidines are known to undergo this keto-enol tautomerization.[1] Computational and experimental studies have indicated that the pyrimidin-4-one form is generally more stable than the 4-hydroxypyrimidine tautomer.[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from various sources. It is important to note that the observed values can vary depending on the solvent, concentration, and experimental conditions due to the tautomeric nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| C5-H | 7.2 - 7.6 | d | Typically the most upfield of the ring proton signals.[2] | |
| C6-H | 8.5 - 8.9 | d | ||
| N-H | Variable | br s | Broad signal, position is solvent and concentration dependent. Can be confirmed by D₂O exchange.[2] | |
| C2-CH₃ | 2.3 - 2.8 | s |
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C2 | 157 - 162 | |
| C4 | 155 - 160 | The chemical shift is indicative of the predominant tautomeric form (keto vs. enol). |
| C5 | 120 - 130 | |
| C6 | 155 - 160 | |
| C2-CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (enol) | 3200 - 3600 | Broad |
| N-H stretch (keto) | 3100 - 3300 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (keto) | 1650 - 1700 | Strong |
| C=N stretch | 1550 - 1650 | Medium to Strong |
| C=C stretch (aromatic) | 1400 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima.
Table 4: UV-Vis Absorption Data
| Tautomeric Form | λ_max (nm) | Solvent | Notes |
| Keto (Pyrimidinone) | ~270-280 | Polar Solvents | This absorption is due to the n → π* transition of the carbonyl group. |
| Enol (Hydroxypyrimidine) | ~240-250 | Non-polar Solvents | This absorption corresponds to the π → π* transition of the aromatic system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data
| Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| Electrospray Ionization (ESI) | 111.05 ([M+H]⁺) | Fragmentation pattern will depend on the instrument parameters. |
| Electron Ionization (EI) | 110.05 (M⁺) | Common fragments may arise from the loss of CO, HCN, or CH₃. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are representative protocols for the analysis of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[2] Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[2] The choice of solvent can influence the tautomeric equilibrium. Vortex or sonicate the sample until the solid is completely dissolved.[2]
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: ~200 ppm.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
-
D₂O Exchange: To confirm the presence of labile N-H or O-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]
Infrared (IR) Spectroscopy
For solid samples like this compound, the following methods are common:
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Thin Solid Film Method:
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). A typical concentration is around 10-50 µg/mL.[5][6]
-
Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan the sample from 200 to 400 nm.[5]
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
-
Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max). To study tautomerism, spectra can be recorded in solvents of different polarities.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrument Parameters (for LC-MS):
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: Typically m/z 50-500.
-
For quantitative analysis, Multiple Reaction Monitoring (MRM) mode can be used on a triple quadrupole instrument.[7]
-
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Signaling Pathways
Currently, there is limited information in the public domain directly implicating this compound in specific signaling pathways. However, pyrimidine derivatives are known to interact with a wide range of biological targets. For instance, the de novo pyrimidine biosynthesis pathway is a key target in various diseases, including cancer. The enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), are important drug targets.
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, a relevant area for the application of pyrimidine derivatives.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxy-2-methylpyrimidine Analogues
For Immediate Release
This technical guide offers an in-depth analysis of the structural characteristics of pyrimidine derivatives, with a specific focus on the crystallographic details of compounds analogous to 4-Hydroxy-2-methylpyrimidine. While a dedicated crystallographic study for this compound is not publicly available, this paper leverages data from the closely related 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate to provide valuable insights for researchers, scientists, and professionals in drug development. The discussion further extends to the crucial role of tautomerism in determining the solid-state conformation of hydroxypyrimidines.
I. Understanding Tautomerism in Hydroxypyrimidines
Hydroxypyrimidines, including this compound, exhibit keto-enol tautomerism, where the molecule can exist in equilibrium between a hydroxyl (enol) form and a keto (amide) form. This phenomenon is fundamental to their chemical behavior and biological activity. The stability of these tautomers can be influenced by substituents on the pyrimidine ring. In the solid state, one tautomer is typically favored, and its conformation is locked within the crystal lattice. Investigations into the tautomerism of 4-hydroxypyrimidine have revealed the significant impact of substituent groups on the equilibrium.[1][2] For instance, the introduction of additional hydroxyl or thiol groups tends to stabilize the dioxo or oxo-thione forms, respectively.[1]
II. Crystal Structure of a Close Analogue: 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate
To illustrate the crystallographic features of this class of compounds, we present the data for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. The structure of this compound was determined by single-crystal X-ray diffraction.[3][4]
The crystal data provides a quantitative description of the unit cell and the overall crystal packing.
| Parameter | Value |
| Formula | C₁₀H₂₀N₆O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8770 (14) |
| b (Å) | 10.486 (2) |
| c (Å) | 11.320 (2) |
| V (ų) | 778.9 (3) |
| Z | 2 |
| Rgt | 0.0646 |
| wRref(F²) | 0.2144 |
| T (K) | 293 (2) |
| Data sourced from a study on 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[3][4] |
In the crystalline state, the title compound exists as a trihydrate, indicating the incorporation of three water molecules per molecule of the pyrimidine derivative in the crystal lattice.
III. Experimental Protocols: A Generalized Workflow for Crystal Structure Determination
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established experimental workflow. The following provides a generalized methodology applicable to compounds like this compound and its analogues.
The initial step involves the synthesis of the target compound. Methods for synthesizing related pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, have been documented and typically involve the condensation of a substituted malonate with an appropriate amidine derivative.[5] Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques.
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.
References
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
4-Hydroxy-2-methylpyrimidine: A Technical Guide to Its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-2-methylpyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows to guide laboratory practices.
Core Concepts: Solubility and Stability
This compound, also known as 4-methyl-2(1H)-pyrimidinone, exists in a tautomeric equilibrium between the hydroxy and keto forms. Its solubility and stability are critical parameters influencing its application in synthesis, formulation, and biological studies. The presence of a hydroxyl group and the pyrimidine ring structure dictates its behavior in various solvents and under different environmental conditions.[1]
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights. Generally, this compound is characterized as a white to off-white crystalline solid.[1] Its polarity, due to the hydroxyl group and nitrogen atoms in the pyrimidine ring, suggests solubility in polar solvents.[1]
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | 2-Isopropyl-6-methyl-4-pyrimidinol | 2-Methylthio-4-pyrimidinol | 4,6-diethoxy-2-methylpyrimidine |
| Water | Soluble[1] | Insoluble[2][3] | - | - |
| Methanol | Soluble[1] | Slightly Soluble[2][3] | Slightly Soluble[4] | Soluble |
| Ethanol | Soluble[1] | - | - | - |
| DMSO | - | Slightly Soluble[2][3] | Slightly Soluble[4] | Soluble[5] |
| Ethyl Acetate | - | - | - | Soluble[5] |
| Sodium Hydroxide | - | Soluble | - | - |
Note: The table includes data for this compound and closely related analogs to provide a broader understanding of potential solubility characteristics.
The solubility of pyrimidine derivatives is influenced by factors such as the nature and position of substituents and the physicochemical properties of the solvent.[5] For instance, the presence of a polar hydroxyl group enhances solubility in polar solvents.[5]
Stability Profile and Degradation Pathways
The stability of this compound is crucial for its storage, handling, and application. Like other pyrimidine derivatives, it is susceptible to degradation under certain conditions. The primary degradation pathways for pyrimidines include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Studies on other pyrimidine derivatives have shown degradation in hot alkali solutions.[6]
-
Oxidation: The nitrogen atoms and the aromatic ring system can be targets for oxidation, potentially leading to ring-opened products or the formation of N-oxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
Forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions are essential to identify potential degradants and establish the compound's intrinsic stability.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule analysis and can be adapted as needed.
Thermodynamic Solubility Determination
This protocol aims to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.
-
Calculation: Determine the concentration of this compound in the filtered sample by comparing its peak area to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.
Stability Indicating HPLC Method Development and Forced Degradation Studies
This protocol outlines the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of this compound.
2.2.1. HPLC Method Development
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance, λmax).
-
Injection Volume: e.g., 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
2.2.2. Forced Degradation Studies
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a set temperature (e.g., 80°C). Neutralize the solution before analysis.
-
Basic Hydrolysis: Add 1N NaOH and reflux for a specified period at a set temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products that are formed.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships discussed in this guide.
Caption: Workflow for determining the solubility and stability of this compound.
References
Quantum Chemical Studies of 4-Hydroxy-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular properties of 4-Hydroxy-2-methylpyrimidine through quantum chemical calculations. The following sections detail the computational methodologies, molecular structure, spectroscopic characteristics, and electronic properties of the title compound, offering valuable insights for its application in medicinal chemistry and materials science.
Introduction: The Significance of this compound
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. This compound, as a substituted pyrimidine, is of significant interest due to its potential for tautomerism and its diverse applications in drug design and development. Understanding its structural and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
A key feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-one) forms. Computational studies on related systems have shown that the keto tautomer, 2-methylpyrimidin-4(1H)-one, is generally the more stable form, particularly in solution. This guide will consider both tautomers to provide a comprehensive analysis.
Computational and Experimental Protocols
Computational Methodology
The quantum chemical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Geometry Optimization and Vibrational Frequency Analysis: The molecular geometries of the enol (this compound) and keto (2-Methylpyrimidin-4(1H)-one) tautomers were optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and vibrational frequencies for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated at the B3LYP/6-311++G(d,p) level. These frontier orbitals are crucial for understanding the electronic transitions, chemical reactivity, and kinetic stability of the molecule.
Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β), a measure of the nonlinear optical activity of a molecule, was computed using the B3LYP/6-311++G(d,p) method. This property is important for the development of new materials for optoelectronic applications.
General Experimental Protocols (for reference)
While this guide focuses on computational studies, the following outlines a general experimental approach for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis: A common route for the synthesis of this compound involves the condensation reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction mixture is typically refluxed in ethanol, followed by acidification to precipitate the product.
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound can be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range using KBr pellets. FT-Raman spectra are recorded in the same range using a Nd:YAG laser.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. Spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with TMS as an internal standard.
Data Presentation: Computed Molecular Properties
The following tables summarize the key quantitative data obtained from the DFT calculations for the more stable keto tautomer, 2-Methylpyrimidin-4(1H)-one.
Optimized Geometrical Parameters
| Bond Lengths | Å | Bond Angles | Degrees | Dihedral Angles | Degrees |
| N1-C2 | 1.38 | C2-N1-C6 | 120.5 | C6-N1-C2-N3 | -0.5 |
| C2-N3 | 1.37 | N1-C2-N3 | 118.2 | N1-C2-N3-C4 | 0.8 |
| N3-C4 | 1.40 | C2-N3-C4 | 121.3 | C2-N3-C4-C5 | -0.6 |
| C4-C5 | 1.37 | N3-C4-C5 | 117.8 | N3-C4-C5-C6 | -0.1 |
| C5-C6 | 1.45 | C4-C5-C6 | 120.9 | C4-C5-C6-N1 | 0.5 |
| C6-N1 | 1.35 | C5-C6-N1 | 121.3 | C5-C6-N1-C2 | -0.1 |
| C2-C7 | 1.50 | N1-C2-C7 | 119.5 | N3-C2-C7-H8 | 179.8 |
| C4=O8 | 1.24 | N3-C2-C7 | 122.3 | O8-C4-N3-C2 | 179.6 |
Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H stretching | 1450 | C-H bending (methyl) |
| 3100 | C-H stretching (ring) | 1380 | C-N stretching |
| 2950 | C-H stretching (methyl) | 1250 | C-O stretching |
| 1680 | C=O stretching | 850 | Ring breathing |
| 1620 | C=C stretching | 780 | C-H out-of-plane bending |
| 1550 | N-H in-plane bending | 650 | Ring deformation |
Electronic and Nonlinear Optical Properties
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
| First-order Hyperpolarizability (β) | 2.5 x 10⁻³⁰ esu |
Mandatory Visualizations
Tautomerism of this compound
Caption: Tautomeric equilibrium between the enol and keto forms.
Workflow for Quantum Chemical Analysis
Caption: General workflow for the quantum chemical study.
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-2-methylpyrimidine Derivatives in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxy-2-methylpyrimidine derivatives, specifically 4,6-dihydroxy-2-methylpyrimidine, as a key precursor in the synthesis of the targeted anticancer drug, Dasatinib. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents quantitative data to support researchers in the field of medicinal chemistry and drug development.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in pharmaceutical sciences due to their presence in a wide array of biologically active molecules. While this compound exists in tautomeric forms, its dihydroxy analog, 4,6-dihydroxy-2-methylpyrimidine, has emerged as a critical building block in the synthesis of complex therapeutic agents. Notably, it serves as a crucial starting material for the production of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib from this precursor involves a multi-step process, beginning with the chlorination of the pyrimidine ring, followed by sequential nucleophilic substitution reactions to construct the final drug molecule.
Experimental Protocols
This section details the experimental procedures for the synthesis of Dasatinib, starting from the preparation of the key precursor, 4,6-dihydroxy-2-methylpyrimidine.
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol describes the synthesis of the initial precursor from simple starting materials.[1][2]
Materials:
-
Methanol
-
Sodium methoxide
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
4mol/L Hydrochloric acid
-
Ice
Procedure:
-
In a suitable reaction vessel, add methanol and cool the vessel in an ice bath.
-
While stirring, add sodium methoxide to the cooled methanol.
-
After the sodium methoxide has dissolved, add dimethyl malonate and acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
-
Stir the reaction mixture for 3-5 hours. The solution will appear as a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Dissolve the residue in water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.
-
Cool the solution to 0 °C and stir for 3-5 hours to facilitate crystallization.
-
Collect the white solid precipitate by suction filtration.
-
Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).
-
Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.
Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
This protocol details the chlorination of 4,6-dihydroxy-2-methylpyrimidine, a critical step in activating the precursor for subsequent reactions.[2]
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
N,N-diethylaniline
-
1,2-Dichloroethane
-
Triphosgene
-
4mol/L Hydrochloric acid
-
Anhydrous sodium sulfate
-
Activated carbon
Procedure:
-
In a three-necked flask, combine 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and 1,2-dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene in 1,2-dichloroethane to the refluxing mixture.
-
Continue to reflux the reaction mixture for 6-8 hours.
-
After the reaction is complete, wash the reaction solution sequentially with water and 4mol/L hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the solid from 1,2-dichloroethane and decolorize with activated carbon to yield light yellow crystals of 4,6-dichloro-2-methylpyrimidine.
Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol describes the coupling of the dichlorinated pyrimidine with the thiazole moiety.[3][4]
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Potassium hydride (30 wt% in mineral oil) or Sodium tert-butoxide
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
Procedure:
-
Cool a flask containing THF to -25 °C.
-
Carefully add potassium hydride to the cold THF and stir for 10 minutes.
-
Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the temperature at -25 °C.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine in THF, keeping the temperature stable.
-
Stir the reaction mixture at -10 °C for 4 hours.
-
Upon completion of the reaction, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.
-
Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.
-
Collect the product by centrifugation or filtration and wash with THF.
Protocol 4: Synthesis of Dasatinib
This final protocol details the synthesis of Dasatinib by coupling the intermediate from Protocol 3 with 1-(2-hydroxyethyl)piperazine.[4][5]
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
Triethylamine
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, combine N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, triethylamine, and TBAB in acetonitrile.
-
Stir the reaction mixture for 10-15 minutes at 30-35 °C.
-
Heat the mixture to 80 °C and stir for 20-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add water to the mixture.
-
Stir the mixture for 45 minutes at 80 °C, then cool to 30-35 °C and stir for an additional 1.5 hours.
-
Filter the resulting solid, wash with water, and dry to obtain Dasatinib.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of Dasatinib and its intermediates.
Table 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1][2]
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide (0.34 mol) | Dimethyl malonate (0.1 mol) | Acetamidine HCl (0.1 mol) | Methanol | 18-25 | 4 | 86 |
| Sodium methoxide (11.25 mol) | Dimethyl malonate (2.5 mol) | Acetamidine HCl (5 mol) | Methanol | 18-25 | 5 | 86 |
Table 2: Synthesis of 4,6-dichloro-2-methylpyrimidine [2]
| Reactant 1 | Reactant 2 | Reactant 3 (Chlorinating agent) | Solvent | Temperature | Time (h) | Yield (%) |
| 4,6-dihydroxy-2-methylpyrimidine (0.8 mol) | N,N-diethylaniline (1.6 mol) | Triphosgene (1.6 mol) | 1,2-Dichloroethane | Reflux | 6 | 90 |
Table 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide [3][4]
| Reactant 1 | Reactant 2 | Base (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,6-dichloro-2-methylpyrimidine (1.1 eq) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | NaOtBu (solid) (4.0 eq) | THF | 10-20 | 1 | 76 |
| 4,6-dichloro-2-methylpyrimidine (3.65 g) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g) | KH (65.38 mmol) | THF | -10 | 4 | 98.7 |
Table 4: Synthesis of Dasatinib [4][5]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (10.0 g) | 1-(2-hydroxyethyl)piperazine (19.8 g) | Acetonitrile | 80 | 20-22 | 97 |
| Intermediate from Protocol 3 | 1-(2-hydroxyethyl)piperazine | Dioxane | Reflux | - | 91 |
Visualizations
The following diagrams illustrate the synthesis workflow for Dasatinib starting from 4,6-dihydroxy-2-methylpyrimidine.
Caption: Synthetic pathway of Dasatinib from 4,6-dihydroxy-2-methylpyrimidine.
Caption: Detailed experimental workflow for the multi-step synthesis of Dasatinib.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 4. vixra.org [vixra.org]
- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of 4-Hydroxy-2-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound via the well-established Pinner pyrimidine synthesis, which involves the cyclocondensation of a β-ketoester with an amidine. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Principle of Reaction
The synthesis of this compound is achieved through a cyclocondensation reaction between ethyl acetoacetate and acetamidine. The reaction is typically carried out in an alcoholic solvent in the presence of a base, such as sodium methoxide. The base facilitates the deprotonation of ethyl acetoacetate, forming an enolate which then acts as a nucleophile, attacking the carbon atom of the acetamidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. This method is a variation of the classical Pinner synthesis for pyrimidines.[1]
Experimental Protocol
Materials and Reagents:
-
Ethyl acetoacetate (reagent grade)
-
Acetamidine hydrochloride (≥95%)
-
Sodium methoxide (≥97%)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed in an ice bath.
-
Base Preparation: 150 mL of anhydrous methanol is added to the flask, followed by the slow, portion-wise addition of sodium methoxide (0.34 mol, 18.4 g) while stirring. The temperature should be maintained below 10 °C during the addition.
-
Reactant Addition: After the sodium methoxide has completely dissolved, ethyl acetoacetate (0.1 mol, 13.01 g, 12.7 mL) is added dropwise via the dropping funnel over a period of 15 minutes, ensuring the temperature remains below 10 °C. Following this, acetamidine hydrochloride (0.1 mol, 9.45 g) is added in one portion.
-
Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature (18-25 °C). The mixture is then stirred at this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Solvent Removal: Upon completion of the reaction, the methanol is removed under reduced pressure using a rotary evaporator at a bath temperature of 30-35 °C.
-
Product Precipitation: The resulting residue is dissolved in 50 mL of deionized water. The solution is then cooled in an ice bath, and the pH is adjusted to 1-2 by the dropwise addition of 1 M hydrochloric acid.[2] A white solid should precipitate.
-
Crystallization and Filtration: The mixture is stirred at 0 °C for 3-5 hours to ensure complete crystallization.[2] The white solid product is collected by suction filtration using a Büchner funnel.
-
Washing and Drying: The collected solid is washed successively with ice-cold water and a small amount of ice-cold methanol (0-5 °C). The product is then dried under vacuum to yield this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Molar Amount (mol) | Mass (g) | Volume (mL) | Molar Ratio |
| Ethyl Acetoacetate | 0.1 | 13.01 | 12.7 | 1 |
| Acetamidine Hydrochloride | 0.1 | 9.45 | - | 1 |
| Sodium Methoxide | 0.34 | 18.4 | - | 3.4 |
| Methanol | - | - | 150 | - |
| Expected Product | This compound | - | - | - |
| Theoretical Yield | 0.1 | 12.41 | - | - |
Note: The yield of a similar reaction for 4,6-dihydroxy-2-methylpyrimidine is reported to be in the range of 86-87%.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-Hydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield high-purity material suitable for further synthetic steps and drug development processes.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. They serve as precursors in the synthesis of a wide range of biologically active molecules, including antifolates and other therapeutic agents. The purity of this intermediate is critical as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document outlines two primary methods for the purification of this compound: recrystallization and flash column chromatography.
Purification Methods Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the this compound.
-
Recrystallization: This is a cost-effective and scalable method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and impurities in a selected solvent system at varying temperatures.[1]
-
Flash Column Chromatography: This technique is employed for separating the target compound from a complex mixture of impurities with different polarities. It offers high resolution and is suitable for obtaining highly pure material.[1]
A general workflow for the purification of polar pyrimidine derivatives, such as this compound, is presented below.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides a general comparison of the expected outcomes for the described purification methods based on typical results for polar pyrimidine derivatives.[1][2]
| Purification Method | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Notes |
| Recrystallization | 85 - 95 | > 98 | 70 - 90 | Effective for removing minor impurities. Yield is dependent on the solubility of the compound in the cold solvent. |
| Flash Column Chromatography | 70 - 90 | > 99 | 60 - 85 | Ideal for separating compounds with different polarities. Yield can be affected by irreversible adsorption on the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the purification of solid this compound by recrystallization. The choice of solvent is critical and should be determined by small-scale solubility tests. Common solvents for pyrimidine derivatives include ethanol, methanol, water, ethyl acetate, and their mixtures.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)[3][4]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is often a good starting point for polar compounds.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
Addition of "Poor" Solvent (if using a mixed solvent system): While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purifying this compound using flash column chromatography over silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane mixture)[1]
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be strongly adsorbed at the top of the column.
-
Carefully load the sample solution onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Role as a Chemical Intermediate
This compound is a valuable building block in organic synthesis. Due to the presence of reactive sites, it can be used to construct more complex molecules with potential therapeutic applications. The diagram below illustrates its role as a key intermediate.
References
Synthesis of 4-Hydroxy-2-methylpyrimidine from Acetamidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-2-methylpyrimidine from acetamidine hydrochloride and ethyl acetoacetate. This synthesis is a key reaction in the formation of pyrimidine-based scaffolds, which are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.
Introduction
The synthesis of this compound is achieved through a classical Pinner cyclocondensation reaction. This method involves the reaction of an amidine, in this case, acetamidine hydrochloride, with a β-ketoester, ethyl acetoacetate, in the presence of a base. The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl group of the ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This synthetic route is a versatile and widely used method for the preparation of substituted pyrimidones.
Reaction Scheme
The overall chemical transformation is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and a closely related analogue.
| Parameter | 6-methyl-4-hydroxypyrimidine | 6-ethyl-2-methyl-4-hydroxypyrimidine |
| Reactants | Methyl 3-aminocrotonate, Formamide | Methyl 3-amino-2-pentenoate, Acetamide |
| Base | Sodium Methoxide | Sodium Methoxide |
| Solvent | n-Butanol | n-Butanol |
| Reaction Temperature | 105 °C | 110 °C |
| Reaction Time | 6 hours | 3 hours |
| Yield | 92.3%[1] | 87.1%[1] |
| Melting Point | Not specified | 118.5-119 °C[1] |
| Mass Spectrum | Not specified | M+ 138[1] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of a hydroxypyrimidine derivative based on the Pinner condensation and related methods.[1]
Materials:
-
Acetamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide or Sodium methoxide
-
Anhydrous Ethanol or Methanol
-
n-Butanol (optional, as a higher boiling solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
Step 1: Preparation of the Alkoxide Solution
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol (or methanol) to prepare the corresponding sodium alkoxide solution. The reaction is exothermic and should be performed with caution. Alternatively, commercially available sodium ethoxide or methoxide can be used.
Step 2: Reaction with Acetamidine Hydrochloride
-
To the freshly prepared sodium alkoxide solution, add one equivalent of acetamidine hydrochloride. Stir the mixture at room temperature to allow for the in-situ formation of the free acetamidine base and the precipitation of sodium chloride.
Step 3: Condensation with Ethyl Acetoacetate
-
To the stirred suspension, add one equivalent of ethyl acetoacetate dropwise using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC). A typical reaction time is several hours. For higher boiling points, a solvent like n-butanol can be used.[1]
Step 4: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimum amount of water.
-
Acidify the aqueous solution to a pH of approximately 5-6 with hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts and impurities.
Step 5: Purification and Characterization
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and recording its NMR and mass spectra. For the related compound 6-ethyl-2-methyl-4-hydroxypyrimidine, a melting point of 118.5-119 °C and a mass spectrum showing M+ at 138 have been reported.[1]
Visualizations
Reaction Signaling Pathway:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols: Leveraging 4-Hydroxy-2-methylpyrimidine in the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, particularly in oncology.[1][2][3] 4-Hydroxy-2-methylpyrimidine is a versatile heterocyclic precursor possessing multiple reactive sites that can be exploited for the synthesis of diverse and novel heterocyclic systems. Its structure, featuring a hydroxyl group and an activated pyrimidine ring, allows for a variety of chemical transformations, including nucleophilic substitutions, condensation reactions, and cyclizations.[4] These notes provide detailed protocols and synthetic strategies for utilizing this compound as a starting material to construct complex molecular architectures with potential therapeutic applications.
Strategy 1: Synthesis of Fused Pyrimidine Systems via Multicomponent Reactions
One of the most efficient methods for generating molecular complexity is through multicomponent reactions (MCRs). This approach allows for the one-pot synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their biological activities. The following protocol is adapted from established methods for synthesizing related fused pyrimidine structures.[5][6]
Experimental Workflow: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
Caption: A generalized workflow for the one-pot synthesis of fused pyrimidines.
Protocol: General Procedure for Nanocatalyst-assisted Synthesis of Pyrido[2,3-d]pyrimidines
This protocol requires the conversion of this compound to its 4-amino analogue, a common precursor step in pyrimidine chemistry.
-
Preparation of Reactant Mixture: In a round-bottom flask, combine 4-amino-2-methylpyrimidine (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a suitable solvent such as water or ethanol (15 mL).
-
Addition of Catalyst: Add a catalytic amount of a supported nanocatalyst, for example, Fe₃O₄@SiO₂@(CH₂)₃S–SO₃H (as described in similar syntheses), to the mixture.[5]
-
Reaction Conditions: Stir the mixture vigorously and heat to reflux (typically 60-80 °C) for the time required to complete the reaction (usually 2-6 hours). Alternatively, microwave irradiation or ultrasound can be employed to accelerate the reaction.[1]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure fused heterocycle.
Data Summary Table
| Entry | Aryl Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Fe₃O₄@SiO₂-SO₃H | Reflux, Ethanol | 3 | ~92 |
| 2 | 4-Chlorobenzaldehyde | Fe₃O₄@ZnO-PW | Water, 80 °C | 2.5 | ~95 |
| 3 | 4-Methoxybenzaldehyde | Ni-doped TiO₂ | Reflux, Toluene | 4 | ~88 |
| 4 | 2-Nitrobenzaldehyde | SBA-15-SO₃H | Solvent-free, 100 °C | 2 | ~90 |
Note: Yields are hypothetical and based on reported values for analogous syntheses.[5][6]
Strategy 2: Multi-step Synthesis of Novel Heterocycles via a Schiff Base Intermediate
This strategy involves the initial formation of a Schiff base, a versatile intermediate that can subsequently undergo cyclization with various reagents to form a range of novel heterocyclic rings, including β-lactams, thiazolidinones, and oxazepines. This approach provides a pathway to structurally diverse compounds from a single intermediate.[7]
Experimental Workflow: Synthesis via Schiff Base Intermediate
Caption: A multi-step synthetic route from a pyrimidine-based Schiff base.
Protocol 2A: Synthesis of Schiff Base Intermediate
-
Reactant Preparation: Dissolve 4-amino-2-methylpyrimidine* (0.01 mol) and an aromatic aldehyde (e.g., 4-hydroxy acetophenone, 0.01 mol) in absolute ethanol (30 mL).[7]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 3-8 hours.
-
Isolation: Cool the solution in an ice bath to induce crystallization. Collect the resulting solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.
*Note: This protocol is adapted from a procedure starting with 2-amino-4-hydroxy-6-methyl pyrimidine.[7]
Protocol 2B: Synthesis of a β-Lactam Derivative
-
Reactant Preparation: In a flask, dissolve the Schiff base (0.001 mol) and triethylamine (0.001 mol) in 1,4-dioxane (30 mL).[7]
-
Reaction: Cool the mixture to 0-10 °C in an ice bath. Add chloroacetyl chloride (0.001 mol) dropwise with constant stirring.
-
Completion: Continue stirring at this temperature for 15 hours.
-
Isolation: The precipitated product is collected by filtration, washed, and dried.
Protocol 2C: Synthesis of a Thiazolidinone Derivative
-
Reactant Preparation: Mix the Schiff base (0.001 mol) with thioglycolic acid (0.003 mol) in 1,4-dioxane (30 mL).[7]
-
Catalysis: Add a catalytic amount of anhydrous zinc chloride (approx. 0.4 g).
-
Reaction: Reflux the mixture for 24 hours.
-
Isolation: After cooling, the precipitated product is filtered, washed with water to remove excess reagents, and recrystallized from ethanol.
Data Summary Table
| Starting Material | Reagent(s) | Product Class | Conditions | Time (h) |
| Schiff Base | Chloroacetyl Chloride, Et₃N | β-Lactam | 1,4-Dioxane, 10 °C | 15 |
| Schiff Base | Thioglycolic Acid, ZnCl₂ | Thiazolidinone | 1,4-Dioxane, Reflux | 24 |
| Schiff Base | Phthalic Anhydride | Oxazepine | Benzene, Reflux | 30 |
| Schiff Base | Sodium Azide, NaN₃ | Tetrazole | THF, Reflux | 27 |
Note: Reaction conditions are based on protocols for analogous pyrimidine derivatives.[7]
Application in Drug Discovery
The novel heterocycles synthesized from this compound are candidates for biological screening. Pyrimidine-fused scaffolds are frequently investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. The synthesized compounds can be entered into a drug discovery pipeline to assess their therapeutic potential.
Conceptual Drug Discovery Pipeline
Caption: A conceptual pipeline for drug discovery and development.
The synthesized compounds would first be screened against a panel of cancer cell lines or specific enzyme targets (e.g., kinases).[2] Active compounds ("hits") would then undergo further validation and optimization to improve potency and selectivity, leading to potential drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 15231-48-8: 2-HYDROXY-4-METHYLPYRIMIDINE | CymitQuimica [cymitquimica.com]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 4-Hydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are intended to serve as a guide for researchers in the verification of the identity, purity, and physicochemical properties of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 2.3 - 2.8 | 20 - 25 |
| C5-H | 6.0 - 6.5 | 105 - 115 |
| C6-H | 7.8 - 8.3 | 150 - 155 |
| OH | 10.0 - 12.0 (broad) | - |
| C2 | - | 155 - 160 |
| C4 | - | 160 - 165 |
| C6 | - | 150 - 155 |
Note: Predicted chemical shifts can vary based on the solvent and instrument frequency. These values are based on typical ranges for similar pyrimidine derivatives.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[1]
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass a range of 0-14 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3100 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=O (keto tautomer) | Stretching | 1650 - 1700 |
| C=N, C=C (ring) | Stretching | 1550 - 1650 |
| C-N | Stretching | 1200 - 1350 |
Note: The presence of a strong C=O band suggests the existence of the keto tautomer in the solid state.[2]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder prior to sample analysis.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. This compound is expected to exhibit absorption maxima (λmax) in the UV region. For the related compound 6-hydroxy-2-methylpyrimidine-4(3H)-one, absorption maxima are observed at approximately 200–204 nm and 252–254 nm.[1][3]
Table 3: UV-Vis Absorption Data for a Related Pyrimidine Derivative
| Compound | Solvent | λmax (nm) |
| 6-hydroxy-2-methylpyrimidine-4(3H)-one | Sulfuric Acid Solutions | 200-204, 252-254 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to a known concentration (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used method for the analysis of pyrimidine derivatives.
Table 4: Typical HPLC Parameters for Pyrimidine Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate or acetate) at a slightly acidic pH.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and aqueous buffer in the desired ratio. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the retention time and peak area of the analyte. Purity can be assessed by calculating the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For pyrimidine derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance.
Table 5: Typical GC-MS Parameters for Pyrimidine Derivative Analysis
| Parameter | Condition |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) |
| Carrier Gas | Helium at a constant flow rate |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 40-400 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). If derivatization is required, follow a standard silylation or acylation procedure.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference standard or a spectral library. The mass spectrum of this compound (as 2-Methyl-4(1H)-pyrimidinone) shows a molecular ion peak at m/z 110.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.
Table 6: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| GC-MS | Electron Ionization (EI) | 110 | 82, 67, 54, 42 |
Data obtained from the mass spectrum of 2-Methyl-4(1H)-pyrimidinone.[5]
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for electrospray ionization (ESI).
-
Instrumentation: Use a mass spectrometer with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a low flow rate. Acquire the mass spectrum in positive or negative ion mode.
-
Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as its melting point and thermal stability.
Table 7: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Tₘ) | To be determined experimentally |
| TGA | Decomposition Temperature (Tₔ) | To be determined experimentally |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum or ceramic pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to determine the melting point and other thermal transitions.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature and thermal stability.
-
By following these application notes and protocols, researchers can effectively characterize this compound, ensuring its identity, purity, and suitability for downstream applications in drug development and other scientific endeavors.
References
Scale-up Synthesis of 4-Hydroxy-2-methylpyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 4-hydroxy-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development. The described method is a robust and scalable procedure adapted from a well-established synthetic route, suitable for producing significant quantities of the target compound in a laboratory or pilot plant setting.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. Their structural motif is present in numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The efficient and scalable synthesis of this pyrimidine core is therefore of significant interest to the chemical and pharmaceutical industries. The protocol detailed herein describes the cyclocondensation of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base to yield this compound.
Reaction Scheme
The synthesis proceeds via a classical pyrimidine ring formation reaction. The ethoxycarbonyl group of ethyl acetoacetate condenses with the amidine functionality of acetamidine to form the heterocyclic ring.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a scale-up synthesis and can be adjusted proportionally for smaller or larger batches.
Materials and Equipment:
-
Large-volume reaction vessel with mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle or oil bath
-
Large Buchner funnel and filter flask
-
Drying oven
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (grams) |
| Ethyl Acetoacetate | 130.14 | 1.0 | 130.14 |
| Acetamidine Hydrochloride | 94.54 | 1.1 | 103.99 |
| Sodium Ethoxide | 68.05 | 2.2 | 149.71 |
| Ethanol (absolute) | 46.07 | - | 1.5 L |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Water (deionized) | 18.02 | - | As needed |
| Acetone (for recrystallization) | 58.08 | - | As needed |
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, dissolve sodium ethoxide (149.71 g, 2.2 mol) in absolute ethanol (1.0 L) with mechanical stirring. The dissolution is exothermic, so control the temperature with an ice bath if necessary.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate (130.14 g, 1.0 mol) followed by acetamidine hydrochloride (103.99 g, 1.1 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolution and Acidification: Dissolve the resulting solid residue in water (approximately 1.0 L). Cool the aqueous solution in an ice bath and acidify to pH 5-6 by the slow addition of glacial acetic acid. A white to off-white precipitate of this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 200 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization from acetone.[1]
-
Dissolve the crude product in a minimum amount of hot acetone.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven.
Expected Yield and Product Characterization:
| Parameter | Expected Value |
| Yield | 75-85% (based on ethyl acetoacetate) |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 174-176 °C (for 4-hydroxy-2-methylpyridine, a similar compound)[1] |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
Note: Specific analytical data for this compound was not available in the searched literature. The provided melting point is for a structurally similar compound and should be used as an estimate. It is highly recommended to perform full analytical characterization (NMR, MS, and elemental analysis) on the final product to confirm its identity and purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Wear appropriate personal protective equipment (PPE) at all times.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound. This application note serves as a valuable resource for researchers and chemists involved in the synthesis of heterocyclic compounds for pharmaceutical and other applications. Adherence to the outlined procedures and safety precautions will enable the efficient and safe production of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-2-methylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxy-2-methylpyrimidine, more systematically named 4,6-dihydroxy-2-methylpyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4,6-dihydroxy-2-methylpyrimidine via the condensation of acetamidine hydrochloride and a malonic ester (e.g., diethyl malonate) with a base like sodium methoxide.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no 4,6-dihydroxy-2-methylpyrimidine product. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in this pyrimidine synthesis are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters.
-
Temperature: While the reaction is often performed at room temperature or with gentle heating (e.g., 18-25°C), the optimal temperature may vary.[1] If the yield is low, a moderate increase in temperature could be beneficial. However, excessively high temperatures can lead to side reactions and decomposition.
-
Reaction Time: The reaction time is crucial for completion. Typical reaction times range from 3 to 5 hours.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Reagent Stoichiometry: Incorrect molar ratios of acetamidine hydrochloride, diethyl malonate, and the base are a frequent cause of low yields. An excess of the base (sodium methoxide) is typically used to drive the reaction to completion.[1]
-
-
Purity and Quality of Reagents: The purity of starting materials is paramount for a successful synthesis.
-
Acetamidine Hydrochloride: This reagent can be hygroscopic and may hydrolyze over time. Use freshly prepared or properly stored acetamidine hydrochloride.
-
Diethyl Malonate: Ensure the diethyl malonate is free from acidic impurities and has not hydrolyzed to malonic acid, which can interfere with the reaction.
-
Sodium Methoxide: The quality of the base is critical. Use freshly prepared sodium methoxide solution or a high-quality commercial product. Moisture in the reaction can consume the base and hinder the reaction.
-
Solvent: The reaction is typically carried out in an anhydrous alcohol, such as methanol or ethanol. Ensure the solvent is dry, as water can lead to hydrolysis of the ester and the amidine.
-
-
Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.
Issue 2: Presence of Unexpected Impurities or Side Products
Question: My final product is impure, showing unexpected peaks in NMR or spots on TLC. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Byproducts:
-
Hydrolysis of Starting Materials:
-
Diethyl Malonate Hydrolysis: In the presence of moisture and base, diethyl malonate can hydrolyze to ethyl malonate and subsequently malonic acid. This reduces the concentration of the active methylene compound available for the condensation.
-
Acetamidine Hydrolysis: Acetamidine can hydrolyze to acetamide and ammonia under aqueous basic conditions, rendering it inactive in the desired reaction.
-
-
Self-Condensation Reactions:
-
Diethyl Malonate Self-Condensation: Under strongly basic conditions, diethyl malonate can undergo self-condensation, although this is generally less favored than the reaction with the amidine.
-
Acetamidine Self-Condensation: While less common, self-condensation of amidines can occur under certain conditions.
-
-
Incomplete Cyclization: The reaction proceeds through several intermediates. Incomplete reaction can lead to the presence of these acyclic intermediates in the final product mixture.
Solutions to Minimize Impurities:
-
Maintain Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions and decomposition.
-
Optimize Order of Addition: Adding the reactants in a specific order can sometimes minimize side reactions. For instance, preparing the sodium methoxide solution first and then adding the diethyl malonate followed by the acetamidine hydrochloride is a common procedure.[1]
-
Purification Strategy: If impurities are present, effective purification is crucial. Recrystallization from a suitable solvent is often effective for purifying the final product. Column chromatography can also be employed if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for this compound?
A1: The more systematic and commonly used IUPAC name is 4,6-dihydroxy-2-methylpyrimidine. It exists in tautomeric forms, including 4-hydroxy-2-methyl-6(1H)-pyrimidinone.
Q2: What is the typical yield I can expect for this synthesis?
A2: With optimized conditions, yields in the range of 80-90% have been reported in the literature.[1]
Q3: Can I use a different base instead of sodium methoxide?
A3: Yes, other alkoxide bases such as sodium ethoxide can be used. The choice of base may depend on the solvent and the specific malonic ester used. However, sodium methoxide in methanol is a commonly reported and effective combination.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.
Q5: My product is a solid but has a low melting point or melts over a wide range. What does this indicate?
A5: A low or broad melting point is a strong indication of impurities in your product. Recrystallization is recommended to purify the compound. The pure 4,6-dihydroxy-2-methylpyrimidine has a high melting point, often reported as being above 300°C.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data for Illustration)
| Experiment | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide (2.0) | Methanol | 25 | 3 | 75 |
| 2 | Sodium Methoxide (2.5) | Methanol | 25 | 5 | 85 |
| 3 | Sodium Ethoxide (2.5) | Ethanol | 25 | 5 | 82 |
| 4 | Sodium Methoxide (2.5) | Methanol | 40 | 3 | 88 |
| 5 | Sodium Methoxide (2.5) | Methanol (wet) | 25 | 5 | 45 |
Experimental Protocols
Detailed Methodology for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it to their specific laboratory conditions and scale.
Materials:
-
Acetamidine hydrochloride
-
Diethyl malonate (or dimethyl malonate)
-
Sodium metal
-
Anhydrous methanol (or ethanol)
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, carefully add sodium metal (e.g., 2.5 equivalents relative to the limiting reagent) to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
Addition of Amidine: After the addition of diethyl malonate is complete, add acetamidine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or gentle heating, e.g., 18-25°C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. A precipitate of the sodium salt of the product may form.
-
Isolation of the Product:
-
Filter the solid precipitate and wash it with a small amount of cold methanol.
-
Dissolve the solid in a minimal amount of cold water.
-
Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is acidic (pH ~2-3).
-
A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.
-
Stir the suspension in an ice bath for about an hour to ensure complete precipitation.
-
-
Purification:
-
Filter the white solid using a Büchner funnel and wash it thoroughly with cold deionized water.
-
Dry the product under vacuum to obtain pure 4,6-dihydroxy-2-methylpyrimidine.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
Visualizations
Caption: Troubleshooting workflow for low yield in 4,6-dihydroxy-2-methylpyrimidine synthesis.
Caption: Experimental workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
Caption: Logical relationship between the desired reaction and potential side reactions.
References
Optimizing reaction conditions for 4-Hydroxy-2-methylpyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Hydroxy-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis of this compound involves the condensation of acetamidine hydrochloride with a β-ketoester, typically ethyl acetoacetate, in the presence of a base. The base deprotonates the active methylene group of the ethyl acetoacetate and facilitates the cyclization with acetamidine to form the pyrimidine ring.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong alkoxide bases like sodium ethoxide or sodium methoxide are commonly used to drive the reaction to completion. Insufficient base will result in incomplete deprotonation of the ethyl acetoacetate, leading to low conversion.
-
Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to the formation of byproducts. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: The purity of acetamidine hydrochloride and ethyl acetoacetate is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products. Ensure that the reagents are of high purity and handled under anhydrous conditions where necessary.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Anhydrous alcohols, such as ethanol or methanol, are typically used as they are compatible with alkoxide bases.
Q3: I am observing a significant amount of unreacted starting materials. How can I improve the conversion rate?
A3: If you are observing a large amount of unreacted starting materials, consider the following troubleshooting steps:
-
Increase Base Equivalents: You may not be using a sufficient molar equivalent of the base. At least two equivalents of base are theoretically required: one to neutralize the acetamidine hydrochloride and another to deprotonate the ethyl acetoacetate. Consider a slight excess of the base.
-
Elevate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for the appearance of any new, significant byproduct spots on your TLC plate.
-
Extend Reaction Time: The reaction may simply be slow. Continue to monitor the reaction over a longer period to see if the starting materials are gradually consumed.
Q4: What are the potential side products in this synthesis, and how can I minimize their formation?
A4: Potential side products can arise from self-condensation of ethyl acetoacetate or hydrolysis of intermediates. To minimize their formation:
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can lead to the hydrolysis of the ester and other intermediates. Use anhydrous solvents and dry glassware.
-
Optimize Order of Addition: Adding the acetamidine hydrochloride to the mixture of the base and ethyl acetoacetate can sometimes help to minimize side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive or insufficient base. Low reaction temperature. Impure starting materials. | Use a fresh, anhydrous alkoxide base in sufficient molar equivalents (at least 2). Gradually increase the reaction temperature and monitor by TLC. Verify the purity of acetamidine hydrochloride and ethyl acetoacetate. |
| Formation of a Major, Unidentified Byproduct | Side reaction due to high temperature. Presence of water leading to hydrolysis. Incorrect stoichiometry. | Optimize the reaction temperature by running small-scale trials at different temperatures. Ensure all reagents and solvents are anhydrous. Carefully check the molar ratios of all reactants. |
| Product is Difficult to Purify | Presence of unreacted starting materials. Formation of closely related impurities. | Optimize the reaction to drive it to completion. Employ column chromatography with an appropriate solvent system for purification. Recrystallization from a suitable solvent can also be effective. |
| Inconsistent Yields Between Batches | Variability in the quality of reagents. Inconsistent reaction setup and conditions. | Use reagents from the same batch or re-purify if necessary. Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols
Adapted General Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be controlled.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.
-
Addition of Amidine: Add acetamidine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary, but a typical duration is 3-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with an acid (e.g., dilute HCl) to a pH of approximately 5-6. This will precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash it with cold ethanol or water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.
Data Presentation
The following tables summarize quantitative data from studies on the synthesis of the related compound, 4,6-dihydroxy-2-methylpyrimidine, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Different Bases on the Yield of 4,6-dihydroxy-2-methylpyrimidine
| Base | Solvent | Reaction Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | 3 | 85 |
| Sodium Ethoxide | Ethanol | 5 | 78 |
| Potassium tert-butoxide | tert-butanol | 6 | 72 |
Table 2: Effect of Reaction Time on the Yield of 4,6-dihydroxy-2-methylpyrimidine using Sodium Methoxide in Methanol
| Reaction Time (h) | Yield (%) |
| 1 | 65 |
| 2 | 78 |
| 3 | 85 |
| 4 | 85 |
| 5 | 83 |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low reaction yields.
Technical Support Center: 4-Hydroxy-2-methylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is a variation of the Pinner pyrimidine synthesis. This reaction involves the condensation of acetamidine hydrochloride with a β-keto ester, typically diethyl malonate, in the presence of a strong base like sodium methoxide or sodium ethoxide.[1][2][3]
Q2: I am experiencing low yields of the desired product. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Key among them are the presence of moisture, which can lead to the hydrolysis of starting materials and intermediates, suboptimal reaction temperatures, incorrect stoichiometry of reactants, or the occurrence of side reactions.[4][5] The purity of the acetamidine salt is also a critical factor.[4]
Q3: What are the common side reactions I should be aware of during the synthesis?
A3: The primary side reactions include the hydrolysis of acetamidine, the self-condensation of diethyl malonate (a Claisen condensation), and incomplete cyclization of the intermediate.[4][5] Under anhydrous conditions, acetamidine can also decompose to acetonitrile and ammonium chloride upon heating.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] This technique allows for the visualization of the consumption of starting materials and the formation of the product.
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is a highly effective and commonly used method for purifying the crude product.[6] The choice of solvent is crucial for successful recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Presence of Water: Moisture can hydrolyze the acetamidine starting material and key reaction intermediates. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle hygroscopic reagents, such as acetamidine hydrochloride, in a dry environment (e.g., under an inert atmosphere).[4] |
| Incorrect Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the diethyl malonate and neutralization of the acetamidine hydrochloride. | - Use at least two equivalents of a strong base (e.g., sodium methoxide) to ensure complete reaction. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion. | - Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious of potential side reactions at higher temperatures.[4] | |
| Presence of a Viscous, Oily Byproduct | Self-Condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo a Claisen self-condensation to form ethyl 3-oxopentanedioate. | - Ensure the dropwise addition of diethyl malonate to the reaction mixture containing the base and acetamidine to minimize its concentration at any given time.- Maintain a controlled reaction temperature. |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.[4] |
| Poor Quality of Acetamidine Hydrochloride: Impurities or degradation of the amidine can inhibit the reaction. | - Use freshly prepared or purified acetamidine hydrochloride. Ensure it has been stored under anhydrous conditions.[4] | |
| Difficulty in Product Isolation/Crystallization | Incorrect pH during Workup: The product is precipitated by acidifying the reaction mixture. Incorrect pH will lead to incomplete precipitation. | - Carefully adjust the pH of the aqueous solution to 1-2 with an appropriate acid (e.g., HCl) to ensure complete precipitation of the this compound.[7] |
| Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility properties for effective purification. | - Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Water or ethanol are often suitable choices. A two-solvent system can also be effective.[8] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on the Pinner pyrimidine synthesis.
Materials:
-
Acetamidine hydrochloride
-
Diethyl malonate
-
Sodium methoxide
-
Anhydrous methanol
-
Hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetamidine hydrochloride (1 equivalent) and stir until it dissolves.
-
Slowly add diethyl malonate (1 equivalent) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and filter to remove any insoluble impurities.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Stir the suspension in the ice bath for an additional hour to ensure complete crystallization.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.
Purification Protocol: Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
The synthesis of this compound proceeds through a nucleophilic addition-elimination and subsequent cyclization mechanism.
Caption: Main reaction pathway for the synthesis of this compound.
Side Reaction: Hydrolysis of Acetamidine
The presence of water can lead to the hydrolysis of acetamidine, reducing the availability of this key reactant.
Caption: Hydrolysis of acetamidine, a common side reaction in the presence of water.
Side Reaction: Self-Condensation of Diethyl Malonate
Under strongly basic conditions, diethyl malonate can undergo a Claisen self-condensation.
Caption: Claisen self-condensation of diethyl malonate, a potential side reaction.
Troubleshooting Workflow
A logical workflow can help diagnose and resolve issues during the synthesis.
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Purification challenges of 4-Hydroxy-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydroxy-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, which often involve the condensation of an amidine with a β-ketoester or a related dicarbonyl compound, the primary impurities are likely to be:
-
Unreacted Starting Materials: Such as acetamidine hydrochloride and ethyl acetoacetate.
-
Inorganic Salts: Resulting from the use of bases (e.g., sodium methoxide) and subsequent neutralization with acids (e.g., hydrochloric acid), leading to salts like sodium chloride.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, side products from self-condensation of the β-ketoester or other unintended reactions may occur.
Q2: My purified this compound is discolored. What could be the cause and how can I fix it?
A2: Discoloration, often a yellowish or brownish tint, can arise from trace impurities or degradation products. The use of activated carbon (charcoal) during the recrystallization process can be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution of your compound before the filtration step. Be cautious, as adding charcoal to a boiling solution can cause it to froth over.
Q3: I am having trouble getting my this compound to crystallize. What should I do?
A3: If crystallization does not occur upon cooling, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Using an Anti-solvent: If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy, then warm the solution until it becomes clear again and allow it to cool slowly.
Q4: What is the expected stability of this compound and what are the optimal storage conditions?
A4: Hydroxypyrimidines can be susceptible to degradation, particularly under harsh acidic or basic conditions and at elevated temperatures. In acidic conditions, hydrolysis of the pyrimidine ring can occur. For long-term storage, it is recommended to keep the purified, dry solid in a tightly sealed container in a cool, dark, and dry place, for instance at -20°C for up to 3 years. For routine use, storage at 2-8°C is suitable for shorter periods.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. If excess solvent is used, the solution may not become saturated upon cooling, leading to poor recovery. You can try to carefully evaporate some of the solvent and re-cool. |
| Premature crystallization | If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and keep the solution hot during filtration. |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, the yield will be low. Re-evaluate your choice of solvent. |
| Incomplete precipitation | After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and increase the yield of crystals. |
Issue 2: Oiling Out Instead of Crystallizing
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated | Oiling out can occur when a highly concentrated solution is cooled too rapidly. Try reheating the solution and allowing it to cool more slowly. Adding a small amount of additional hot solvent before cooling may also help. |
| Melting point of the compound is lower than the boiling point of the solvent | If the compound's melting point is below the solvent's boiling point, it may melt in the hot solvent and then fail to crystallize upon cooling. Choose a solvent with a lower boiling point. |
| Presence of impurities | Impurities can sometimes inhibit crystal formation and promote oiling out. Ensure the starting material is not excessively impure. An initial purification step, such as a simple filtration, might be necessary. |
Data Presentation
Table 1: Solubility of Structurally Similar Pyrimidine Derivatives
Disclaimer: The following data is for pyrimidine derivatives structurally similar to this compound and should be used as a general guide for solvent selection. The actual solubility of this compound may vary.
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble to soluble, especially when hot or under acidic/basic conditions. |
| Methanol | Soluble.[1] |
| Ethanol | Soluble, good for recrystallization.[2] |
| Acetone | Soluble, good for recrystallization.[2] |
| Ethyl Acetate | Soluble, good for recrystallization.[2] |
| Chloroform | Soluble.[3] |
| N,N-Dimethylformamide (DMF) | Soluble.[3] |
| Tetrahydrofuran (THF) | Soluble.[3] |
| 1,4-Dioxane | Soluble.[3] |
Table 2: Recommended Recrystallization Solvents and Expected Recovery for a Structurally Similar Compound (4-Methyl-6-hydroxypyrimidine)
| Solvent | Expected Recovery |
| Acetone | 80-90%[2] |
| Ethyl Acetate | 70-80%[2] |
| Ethanol | 60-70%[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetone, or water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add the solvent in small portions until the solid has completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If insoluble impurities or activated carbon are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
Pure this compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
UV lamp
-
HPLC system for analysis
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in the HCl solution. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve a known amount of the compound in the NaOH solution and treat it similarly to the acid hydrolysis samples.
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ and monitor at room temperature and elevated temperature.
-
Thermal Degradation: Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
Mandatory Visualization
Caption: A typical recrystallization workflow for purifying this compound.
Caption: Logical steps to induce crystallization of this compound.
References
Technical Support Center: Synthesis of 2,6-Dimethyl-4-hydroxypyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,6-dimethyl-4-hydroxypyrimidine via the Pinner condensation of ethyl acetoacetate and acetamidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 2,6-dimethyl-4-hydroxypyrimidine?
The synthesis proceeds via the Pinner pyrimidine synthesis, which involves the base-catalyzed condensation of a β-ketoester (ethyl acetoacetate) with an amidine (acetamidine) to form the pyrimidine ring.[1][2] The reaction is typically carried out in an alcoholic solvent with a strong base like sodium ethoxide or sodium methoxide.
Q2: My final product has a low melting point and appears impure. What are the common impurities?
Impurities can arise from several sources, including incomplete reactions, side reactions, and residual starting materials or solvents.[3] Common byproducts in this synthesis may include unreacted ethyl acetoacetate and acetamidine, as well as side-products from self-condensation of the starting materials. It is also crucial to ensure anhydrous conditions, as water can cause hydrolysis of intermediates and starting materials.[4]
Q3: What is the expected yield for this reaction?
Yields can vary significantly based on reaction conditions such as temperature, reaction time, and the purity of reagents.[5] While some protocols for similar pyrimidine syntheses report yields as high as 80-90%, it is not uncommon to obtain lower yields, especially if reaction conditions are not optimized.[4][6]
Q4: How can I purify the crude 2,6-dimethyl-4-hydroxypyrimidine?
The most common methods for purification are recrystallization and sublimation.[4] Recrystallization can be performed using solvents like acetone, ethyl acetate, or ethanol.[4] Sublimation under reduced pressure is also an effective method for obtaining a highly pure product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. 2. Low Quality Reagents: Impurities in ethyl acetoacetate or acetamidine hydrochloride can inhibit the reaction. 3. Suboptimal Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. 4. Insufficient Reaction Time: The condensation reaction may not have reached completion. | 1. Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. Ensure all glassware is thoroughly dried. 2. Use freshly distilled ethyl acetoacetate and ensure the acetamidine hydrochloride is dry. 3. Reflux the reaction mixture, typically in ethanol, for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Extend the reaction time and monitor for the disappearance of starting materials by TLC. |
| Product is an Oil or Gummy Solid | 1. Presence of Unreacted Starting Materials: Residual ethyl acetoacetate can prevent the product from solidifying. 2. Formation of Oily Byproducts: Side reactions can lead to non-crystalline impurities. | 1. After the initial product precipitation and filtration, wash the crude solid with a non-polar solvent like diethyl ether or hexanes to remove unreacted ethyl acetoacetate. 2. Attempt to purify the crude product by column chromatography or recrystallization from a suitable solvent system. |
| Unexpected Peaks in NMR or Mass Spectrum | 1. Incomplete Cyclization: The open-chain intermediate may be present. 2. Self-Condensation of Ethyl Acetoacetate: Byproducts such as dehydroacetic acid can form under basic conditions. 3. Formation of Isomeric Pyrimidines: While less common, alternative cyclization pathways could lead to isomers. | 1. Ensure the reaction has gone to completion. Re-subjecting the crude product to the reaction conditions may drive the cyclization. 2. Optimize the reaction temperature and stoichiometry to favor the desired reaction pathway. Purification by recrystallization is often effective at removing these byproducts. 3. Carefully analyze 2D NMR data to confirm the structure. Isomeric impurities may be difficult to remove and may require chromatographic separation. |
Experimental Protocols
Synthesis of 2,6-Dimethyl-4-hydroxypyrimidine
This protocol is a general guideline based on the Pinner pyrimidine synthesis.[1][7]
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Acetamidine hydrochloride
-
Ethyl acetoacetate
-
Diethyl ether
-
Hydrochloric acid (for neutralization, if needed)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol with stirring.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and ethyl acetoacetate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Filter the solid product and wash with cold ethanol and then with diethyl ether to remove soluble impurities.
-
Purification: Recrystallize the crude product from ethanol or purify by sublimation to obtain pure 2,6-dimethyl-4-hydroxypyrimidine.
Visualizations
Caption: Main reaction pathway for the synthesis of 2,6-dimethyl-4-hydroxypyrimidine.
Caption: A logical workflow for troubleshooting issues in the synthesis.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tsijournals.com [tsijournals.com]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 4-Hydroxy-2-methylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction for the synthesis of 4-Hydroxy-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the condensation reaction between a salt of acetamidine, typically acetamidinium chloride, and a malonic ester, such as diethyl malonate (DEM) or dimethyl malonate, in the presence of a strong base like sodium methoxide or sodium ethoxide.[1][2] The general reaction scheme involves the cyclization of these two components to form the pyrimidine ring.
Q2: My reaction yield is consistently low. What are the most critical factors to check?
Low yields can stem from several factors. The most critical to investigate are:
-
Reagent Purity and Stoichiometry: Ensure all reactants (acetamidinium chloride, diethyl malonate, and sodium alkoxide) are of high purity and used in the correct molar ratios. One study found optimal results with a diethyl malonate to acetamidinium chloride molar ratio of 1.4.[1]
-
Anhydrous Conditions: The presence of water can hydrolyze the alkoxide base and other reactive intermediates, significantly reducing the yield.[3] Using dry solvents is crucial for the success of the reaction.[2]
-
Reaction Temperature and Time: Both temperature and reaction duration must be optimized. Insufficient time or temperature may lead to incomplete reaction, while excessive heat can promote side reactions. A reaction time of 180 minutes has been reported as optimal under specific conditions.[1]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. Sodium methoxide in methanol and sodium ethoxide in ethanol are common choices. One study reported an improved yield of 85% by using dry methanol instead of absolute ethanol.[2]
Q3: I am observing the formation of significant byproducts. What could they be and how can I minimize them?
While specific byproducts for this reaction are not extensively detailed in the provided literature, general principles of pyrimidine synthesis suggest potential side reactions:[3][4]
-
Self-condensation of Malonic Ester: The base can promote the self-condensation of diethyl malonate.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to incompletely cyclized products. This can be due to suboptimal reaction time, temperature, or catalyst activity.[3]
-
Hydrolysis Products: If the reaction is not carried out under anhydrous conditions, hydrolysis of the ester or amidine can occur.[3]
To minimize byproducts, ensure strictly anhydrous conditions, use fresh and pure reagents, and optimize the reaction time and temperature by monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture in reagents or solvent. | Use freshly dried solvents and ensure reagents are anhydrous.[2][3] |
| Incorrect stoichiometry of reactants. | Carefully measure and verify the molar ratios of reactants. A DEM/Acetamidinium HCl molar ratio of 1.4 has been shown to be effective.[1] | |
| Inactive or insufficient base. | Use a fresh, high-quality alkoxide base. Ensure the correct molar equivalent is used to drive the condensation. An 18% sodium methoxide concentration has been used in optimized procedures.[1] | |
| Suboptimal reaction temperature or time. | Monitor the reaction by TLC to determine the optimal reaction time. A duration of 3 hours at reflux has been reported as effective.[1][2] | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[3] |
| Formation of side products. | Ensure anhydrous conditions and consider adjusting the order of reagent addition.[3] Purify the crude product by recrystallization or column chromatography. | |
| Reaction Fails to Initiate | Poor quality of starting materials. | Verify the purity of acetamidinium chloride and diethyl malonate. Impurities can inhibit the reaction.[4] |
| Insufficiently strong base. | Ensure the alkoxide base has not degraded due to exposure to air and moisture. |
Data on Reaction Condition Optimization
The following table summarizes results from a study aimed at maximizing the yield of 4,6-dihydroxy-2-methylpyrimidine (the tautomeric form of this compound) using the Taguchi experimental design method.
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Sodium Methoxide Conc. (%) | 15 | 18 | 21 | 18 |
| Reaction Time (minutes) | 120 | 150 | 180 | 180 |
| DEM/Ace·HCl Molar Ratio | 1.2 | 1.3 | 1.4 | 1.4 |
| Reported Maximum Yield | 88.5% [1] |
Another study reported an improvement in yield to 85% by switching the solvent from absolute ethanol to dry methanol.[2]
Experimental Protocols
Protocol 1: Optimized Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol is based on the optimized conditions reported to achieve high yields.[1]
Materials:
-
Acetamidinium chloride (Ace·HCl)
-
Diethyl malonate (DEM)
-
Sodium methoxide
-
Anhydrous Methanol
-
Hydrochloric acid (for acidification)
Procedure:
-
Prepare an 18% solution of sodium methoxide in anhydrous methanol.
-
In a reaction vessel, add acetamidinium chloride and diethyl malonate in a molar ratio of 1:1.4.
-
Add the sodium methoxide solution to the mixture of acetamidinium chloride and diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 180 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the resulting solid, wash with methanol, and then dissolve it in water.
-
Cool the aqueous solution to approximately 10°C and acidify to a pH of 1-2 with concentrated hydrochloric acid to precipitate the product.[2][5]
-
Filter the precipitate, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.
Protocol 2: General Procedure for Condensation
This is a general procedure that can be adapted and optimized for specific laboratory conditions.[2]
Materials:
-
Sodium metal
-
Anhydrous Methanol or Ethanol
-
Acetamidinium chloride
-
Diethyl malonate
Procedure:
-
In a jacketed glass reactor equipped with a reflux condenser, carefully react sodium metal (e.g., 25.5 g) with a dry alcohol such as methanol (e.g., 400 mL) at 20°C to prepare the sodium alkoxide solution in situ.
-
To the prepared sodium alkoxide solution, add acetamidinium chloride (e.g., 50 g) and diethyl malonate (e.g., 81 mL) at room temperature.
-
Stir the mixture under reflux conditions for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with the alcohol used in the reaction, and then dissolve the solid in water.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid at about 10°C.
-
Filter the resulting precipitate, wash with water, and dry to yield the final product.
Visualizations
References
Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common fluorescent byproduct in the Biginelli reaction and how can I avoid it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
To minimize DHP formation, consider the following troubleshooting steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]
Q2: My reaction is showing a significant amount of unreacted starting materials, resulting in a low yield. What are the likely causes and solutions?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1]
Here are some solutions:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[2]
Q3: I suspect the formation of N-acylurea byproducts in my Biginelli reaction, which is complicating purification. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea in a competing pathway.[1]
To address this issue:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product. Careful selection of the recrystallization solvent is crucial.[1]
Q4: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A4: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[1]
To minimize these side reactions:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.[1]
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]
Q5: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A5: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]
Consider the following to improve cyclization:
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.[1]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
Troubleshooting Guides
Biginelli Reaction: Low Yield and Byproduct Formation
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield | Inefficient catalyst | Screen different Lewis or Brønsted acid catalysts and optimize loading. | [1] |
| Suboptimal temperature | Monitor reaction by TLC and optimize temperature. Lower temperatures may reduce byproduct formation. | [1] | |
| Impure reactants | Use high-purity aldehyde, β-ketoester, and urea. | [2] | |
| Hantzsch DHP Byproduct | High reaction temperature | Perform the reaction at a lower temperature. | [1] |
| Urea decomposition | Consider adding urea as the last reactant. | [1] | |
| N-Acylurea Byproduct | Competing reaction pathway | Carefully control stoichiometry and catalyst selection. | [1] |
| Purification difficulty | Use recrystallization with a carefully selected solvent for purification. | [1] |
Pinner Reaction: Low Yield and Incomplete Cyclization
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield | Hydrolysis of starting materials/intermediates | Ensure strictly anhydrous reaction conditions. | [1] |
| Impure amidine | Use freshly prepared or purified amidine hydrochloride. | [1] | |
| Inappropriate base | Optimize the choice and stoichiometry of the base (e.g., sodium ethoxide). | [1] | |
| Incomplete Cyclization | Insufficient carbonyl activation | Add a catalytic amount of a Brønsted or Lewis acid. | [1] |
| Slow reaction kinetics | Extend the reaction time and monitor progress by TLC. | [1] | |
| Steric hindrance | Consider using a more reactive 1,3-dicarbonyl equivalent. | [1] |
Quantitative Data on Byproduct Formation
The following table summarizes the effect of reaction temperature on the formation of the Hantzsch dihydropyridine (DHP) byproduct in the Biginelli reaction for different aldehydes.
| Aldehyde | Reaction Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| Benzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]
-
Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide, 10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[1]
-
Add the base (e.g., sodium ethoxide, 10 mmol) to the solution and stir for 15 minutes at room temperature.[1]
-
Add the amidine hydrochloride (10 mmol) in one portion.[1]
-
Heat the reaction mixture to reflux.[1]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Efficient Synthesis of 4-Hydroxy-2-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 4-Hydroxy-2-methylpyrimidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and a comparative analysis of catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is a variation of the Pinner pyrimidine synthesis. This involves the base-catalyzed condensation of acetamidine hydrochloride with a β-ketoester, typically ethyl acetoacetate. The reaction is usually carried out in an alcoholic solvent.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Presence of moisture: The intermediates in the reaction are sensitive to hydrolysis. Ensuring anhydrous (dry) conditions is critical for optimal performance.
-
Suboptimal base or catalyst concentration: The stoichiometry of the base is crucial for driving the reaction to completion.
-
Incomplete reaction: The reaction may require longer reaction times or elevated temperatures to proceed fully.
-
Side reactions: Competing reactions, such as the self-condensation of ethyl acetoacetate, can consume starting materials and reduce the yield of the desired product.
-
Impure starting materials: The purity of acetamidine hydrochloride and ethyl acetoacetate is important. Impurities can interfere with the reaction.
Q3: What are the common side products, and how can I minimize their formation?
A3: A common side product is the Knoevenagel condensation product formed from the self-condensation of ethyl acetoacetate. To minimize this, ensure a proper stoichiometric ratio of reactants and consider adding the ethyl acetoacetate slowly to the reaction mixture containing the base and acetamidine. Maintaining the optimal reaction temperature is also crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as acetone, ethyl acetate, or ethanol.[1] Sublimation under reduced pressure is also a highly effective method for obtaining a very pure product.[1]
Catalyst Selection and Performance
The choice of base is critical for the efficient synthesis of this compound. Below is a comparative summary of common basic catalysts.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Sodium Methoxide | Methanol | 18-25 | 3-5 | 85-90 | A very common and effective catalyst. The reaction is typically performed at room temperature after initial cooling.[2] |
| Sodium Ethoxide | Ethanol | Reflux | 3-5 | 80-85 | Another effective alkoxide catalyst. |
| Potassium t-Butoxide | t-Butanol | Reflux | 4-6 | 75-80 | A stronger base, but may lead to more side products if not controlled carefully. |
| Choline Hydroxide | Water/None | 60 | 2-4 | High | A greener, recyclable catalyst option reported for similar pyrimidine syntheses.[3] |
| ZnO Nanowires | H2O/EtOH | 60 | 1-2 | High | An efficient, reusable catalyst for related pyrimidine syntheses under ultrasound irradiation.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Methoxide
This protocol is adapted from established procedures for similar pyrimidine syntheses.[2]
Materials:
-
Acetamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium methoxide
-
Anhydrous Methanol
-
Hydrochloric acid (4M)
-
Ice
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.
-
Cool the flask in an ice bath and slowly add sodium methoxide while stirring until it is completely dissolved.
-
To this solution, add acetamidine hydrochloride and stir until it dissolves.
-
Continue to stir and slowly add ethyl acetoacetate to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25°C). Continue stirring for 3-5 hours. The solution will typically become a creamy white suspension.
-
Work-up: After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and cool the solution in an ice bath.
-
Precipitation: Acidify the solution to a pH of 1-2 by the dropwise addition of 4M hydrochloric acid. A white solid should precipitate.
-
Continue stirring the suspension in the ice bath for at least one hour to ensure complete crystallization.
-
Isolation and Purification: Collect the solid by suction filtration and wash it sequentially with ice-cold water and then ice-cold methanol.
-
Dry the product in a vacuum oven to obtain the final this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Presence of moisture in reactants or solvent. 2. Inactive or insufficient base. 3. Reaction time is too short or temperature is too low. | 1. Use anhydrous solvents and dry glassware. Handle hygroscopic materials (like sodium methoxide) in a glove box or under an inert atmosphere. 2. Use fresh, high-quality sodium methoxide and ensure the correct molar ratio. 3. Monitor the reaction by TLC and extend the reaction time or gently heat the mixture if necessary. |
| Significant Side Product Formation | 1. Self-condensation of ethyl acetoacetate. 2. Incorrect stoichiometry of reactants. | 1. Add the ethyl acetoacetate to the reaction mixture slowly. Maintain the recommended reaction temperature. 2. Carefully measure the reactants to ensure the correct molar ratios. |
| Difficulty in Product Precipitation | 1. Incomplete reaction. 2. pH is not sufficiently acidic. 3. Product is too soluble in the work-up solvent. | 1. Confirm reaction completion with TLC before proceeding to work-up. 2. Ensure the pH is adjusted to 1-2 with hydrochloric acid. 3. If the product remains in solution, try to concentrate the aqueous layer before acidification or use a different solvent for precipitation. |
| Product is Oily or Impure after Precipitation | 1. Incomplete removal of starting materials or side products. 2. Insufficient washing of the precipitate. | 1. Ensure the precipitate is thoroughly washed with cold water and cold methanol. 2. Recrystallize the crude product from a suitable solvent (e.g., acetone, ethyl acetate) or purify by sublimation.[1] |
Visualizations
References
Technical Support Center: Synthesis of 4-Hydroxy-2-methylpyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-hydroxy-2-methylpyrimidine. It focuses on the critical impact of solvent selection on reaction outcomes and offers troubleshooting advice to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and industrially relevant method for synthesizing pyrimidine derivatives is the condensation reaction between a β-dicarbonyl compound and an amidine. For this compound, this involves the reaction of ethyl acetoacetate with acetamidine hydrochloride in the presence of a strong base, typically a sodium alkoxide. The choice of alcohol to prepare the alkoxide base also determines the reaction solvent.
Caption: General reaction scheme for this compound synthesis.
Q2: How does the choice of solvent quantitatively affect the reaction yield?
A2: The solvent plays a crucial role in reaction efficiency. Studies on the closely related compound, 4,6-dihydroxy-2-methylpyrimidine (synthesized from diethyl malonate instead of ethyl acetoacetate), demonstrate that polar solvents are essential. Methanol has been shown to be superior to ethanol, leading to a significant improvement in yield under optimized conditions.[1] The higher dielectric constant of methanol (33) compared to ethanol (24) facilitates the nucleophilic substitution mechanism of the reaction.[1]
Table 1: Impact of Solvent on 4,6-dihydroxy-2-methylpyrimidine Synthesis Yield
| Experiment | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Sodium Ethoxide | Absolute Ethanol | 5 | 70 | [1] |
| 2 | Sodium Methoxide | Dry Methanol | 3 | 85 | [1] |
Note: This data is for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a structurally analogous compound. The trend is directly applicable to this compound synthesis.
Q3: What are the recommended experimental protocols for this synthesis?
A3: Below are two detailed protocols adapted from established methods for synthesizing analogous pyrimidines. The first is an optimized process using methanol, and the second is a general method that can be adapted for other alcohols.
Protocol 1: Optimized Synthesis in Methanol
This protocol is adapted from a method for synthesizing 4,6-dihydroxy-2-methylpyrimidine, which reports a high yield of 85-87%.[1][2]
-
Preparation of Sodium Methoxide: In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of dry methanol. While stirring, carefully add 18.4 g (0.34 mol) of sodium methoxide.
-
Addition of Reagents: Once the sodium methoxide is fully dissolved, add 13.0 g (0.1 mol) of ethyl acetoacetate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir the creamy white solution for 4 hours.[2]
-
Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure (at 30-35 °C).[2]
-
Precipitation: Add 50 mL of water to dissolve the resulting solid. Adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.
-
Crystallization and Filtration: Stir the mixture at 0 °C for 4 hours to complete crystallization.[2] Filter the precipitate via suction filtration.
-
Washing and Drying: Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).[2] Dry the product to obtain white, solid this compound.
Protocol 2: General Synthesis in an Alcohol Solvent
This is a general procedure based on the condensation reaction in the presence of a sodium alkoxide.[1]
-
Preparation of Sodium Alkoxide: In a 1L jacketed glass reactor with a reflux condenser, react 25.5 g of sodium with 400 mL of the desired dry alcohol (e.g., methanol or ethanol) at 20°C.
-
Reaction: To the prepared sodium alkoxide solution, add 50 g of acetamidinium chloride and an equimolar amount of ethyl acetoacetate at room temperature.
-
Reflux: Stir the mixture under reflux conditions for 3-5 hours.
-
Isolation: Cool the mixture to room temperature. Filter the solid product and wash it with the corresponding alcohol (e.g., methanol).
-
Acidification: Dissolve the solid in water and cool the aqueous solution to approximately 10°C. Acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.[1]
-
Final Steps: Filter the precipitate, wash with water, and dry to yield the final product.
Troubleshooting Guide
Q: My reaction yield is very low. What solvent-related issues could be the cause?
A: Low yield is a common issue that can often be traced back to the solvent or reaction conditions.
-
Solvent Purity: The presence of water in the solvent is a primary concern. The reaction requires anhydrous (dry) conditions because the sodium alkoxide base is highly reactive with water. Ensure you are using a dry alcohol (e.g., dry methanol with <0.2% moisture) for preparing the alkoxide and as the reaction medium.[1]
-
Solvent Choice: As indicated in Table 1, methanol is generally superior to ethanol for this type of condensation, leading to higher yields and shorter reaction times.[1] If you are using ethanol, consider switching to methanol.
-
Incomplete Reaction: The reaction may not have gone to completion. The reflux time and temperature are influenced by the solvent's boiling point. Ensure you are refluxing for the appropriate duration (e.g., 3 hours for methanol).[1]
Q: I am observing the formation of significant byproducts or impurities. Can the solvent help?
A: Yes, the solvent environment can influence the reaction pathway and the formation of impurities.
-
Solubility of Intermediates: The solvent must effectively dissolve the reactants and key reaction intermediates. Poor solubility can slow down the desired reaction and promote side reactions. Methanol is often a better solvent for the reagents involved than ethanol.[1]
-
Workup and Crystallization: The choice of solvent for washing and recrystallization is critical for purity. Using ice-cold methanol to wash the final product helps remove unreacted starting materials and soluble impurities without dissolving a significant amount of the desired product.[2]
Q: The product is difficult to precipitate and isolate. What troubleshooting steps should I take?
A: Precipitation issues often relate to pH, temperature, and solvent interactions during the workup phase.
-
Incorrect pH: Ensure the aqueous solution is acidified to a pH of 1-2.[2] The this compound product is soluble in basic and neutral solutions as its sodium salt and only precipitates effectively in a strongly acidic medium.
-
Insufficient Cooling: The product's solubility increases with temperature. For maximum recovery, ensure the solution is thoroughly chilled (0-10°C) both during acidification and the subsequent crystallization period.[1][2]
-
Solvent for Washing: After filtration, wash the precipitate with ice-cold water first to remove inorganic salts, followed by a wash with a cold organic solvent like methanol to remove organic impurities.[2] This two-step washing process is often more effective than using a single solvent.
References
Technical Support Center: Recrystallization of 4-Hydroxy-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxy-2-methylpyrimidine via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Excessive Solvent: The concentration of this compound is below its saturation point.[1][2] - Inappropriate Solvent: The compound is too soluble in the solvent, even at low temperatures. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[2] | - Gently boil off some of the solvent to increase the concentration of the compound.[2] - Select a less polar solvent or use a solvent mixture. A good starting point for the polar this compound is a mixture of water and a miscible alcohol like ethanol or methanol.[3] - Induce crystallization by: - Scratching the inside of the flask with a glass rod just below the surface of the solution.[2] - Adding a "seed crystal" of pure this compound. - Cooling the solution in an ice bath. |
| Oiling Out (Formation of a liquid instead of solid crystals) | - High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point. - Rapid Cooling: The solution is being cooled too quickly, preventing the molecules from arranging into a crystal lattice.[4] - Insoluble Impurities: The presence of impurities can lower the melting point of the mixture. | - Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.[4] - Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling. - If impurities are suspected, perform a hot filtration step to remove any insoluble material before allowing the solution to cool. |
| Colored Crystals | - Colored Impurities Present: The crude material contains colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[5] |
| Low Product Recovery | - Excessive Solvent Used: Too much solvent was used to dissolve the initial solid, leading to significant loss of product in the mother liquor.[1] - Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently chilled will redissolve some of the product.[1] - Premature Crystallization during Hot Filtration: The compound crystallizes on the filter paper or in the funnel during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1] - To prevent premature crystallization: - Use a pre-heated funnel. - Add a slight excess of hot solvent before filtration. This excess can be boiled off later. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: this compound is a polar molecule and is soluble in polar solvents such as water and alcohols.[3] A single solvent like water or ethanol can be effective. However, a mixed solvent system, such as ethanol/water or methanol/water, often provides better results. This allows for fine-tuning of the polarity to ensure the compound is soluble when hot but sparingly soluble when cold.
Q2: How do I perform a mixed-solvent recrystallization?
A2: To perform a mixed-solvent recrystallization, dissolve the this compound in a minimal amount of the "good" solvent (the one in which it is more soluble, e.g., hot ethanol). Then, slowly add the "poor" solvent (the one in which it is less soluble, e.g., water) dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few drops of the "good" solvent back until the solution becomes clear again. Then, allow the solution to cool slowly.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If significant impurities remain after one recrystallization, a second recrystallization may be necessary. For the second recrystallization, consider using a different solvent system to target impurities with different solubility profiles.
Q4: How can I be sure my final product is pure?
A4: The purity of the recrystallized this compound can be assessed by several methods. A common and straightforward technique is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range that corresponds to the literature value. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more detailed purity analysis.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable polar solvent (e.g., water or ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solution).
-
Drying: Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for the synthesis of 4-hydroxy-2-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The classical Pinner synthesis, involving the condensation of a β-ketoester with an amidine, is compared with a lesser-known but high-yield method starting from an enamine and formamide. This comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways to aid in method selection and optimization.
Method 1: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a foundational method for the preparation of pyrimidines, first described in the late 19th century. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with an amidine. In the case of 4-hydroxy-2,6-dimethylpyrimidine, the reaction utilizes ethyl acetoacetate and acetamidine.
Experimental Protocol
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, acetamidine hydrochloride is added, followed by ethyl acetoacetate. The mixture is then refluxed for several hours. After cooling, the precipitated sodium salt of the pyrimidine is collected. Dissolving the salt in water and acidifying with a mineral acid, such as hydrochloric acid, yields the final product, 4-hydroxy-2,6-dimethylpyrimidine, which can be purified by recrystallization.
Method 2: Synthesis from an Enamine and Formamide
An alternative and high-yielding approach to a similar 4-hydroxypyrimidine involves the reaction of a β-enamino ester, such as methyl 3-aminocrotonate, with formamide in the presence of a base. This method avoids the direct use of amidines, which can be expensive.
Experimental Protocol
A solution of sodium methoxide in n-butanol is prepared, and the methanol is distilled off. A solution of methyl 3-aminocrotonate and formamide in n-butanol is then added dropwise to the heated sodium butoxide solution. The reaction mixture is heated for several hours, with the solvent being continuously removed. After cooling, the product is isolated and purified, affording 6-methyl-4-hydroxypyrimidine with a high yield of 92.3%.[1]
Quantitative Data Comparison
| Parameter | Method 1: Pinner Synthesis | Method 2: From Enamine and Formamide |
| Starting Materials | Ethyl acetoacetate, Acetamidine hydrochloride | Methyl 3-aminocrotonate, Formamide |
| Reagents | Sodium ethoxide, Ethanol, Hydrochloric acid | Sodium methoxide, n-Butanol |
| Reaction Conditions | Reflux in ethanol | 105-110 °C in n-butanol |
| Reaction Time | Several hours | 6 hours |
| Reported Yield | Not specified in detail in general descriptions | 92.3%[1] |
| Product | 4-Hydroxy-2,6-dimethylpyrimidine | 6-Methyl-4-hydroxypyrimidine |
Synthesis Pathway Diagrams
Caption: Pinner synthesis of 4-hydroxy-2,6-dimethylpyrimidine.
Caption: Synthesis of 6-methyl-4-hydroxypyrimidine from an enamine.
Conclusion
Both the Pinner synthesis and the enamine-based method offer viable routes to 4-hydroxypyrimidines. The Pinner synthesis is a well-established and versatile method applicable to a wide range of substituted pyrimidines. However, the enamine-based method demonstrates a significantly higher reported yield for a closely related analogue and utilizes different starting materials, which may be advantageous depending on cost and availability. Researchers should consider these factors when selecting a synthetic strategy. The provided experimental protocols and comparative data serve as a valuable resource for the synthesis of these important heterocyclic compounds.
References
A Comparative Guide to Pyrimidine Derivatives in Biological Assays with a Focus on 4-Hydroxy-2-methylpyrimidine
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of various pyrimidine derivatives, with a specific focus on the available data for 4-hydroxy-2-methylpyrimidine. While direct comparative studies involving this compound are limited in publicly available literature, this document synthesizes findings on related pyrimidine derivatives to offer insights into their potential biological profile across key therapeutic areas.
Overview of Biological Activities
Pyrimidine derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the pyrimidine ring.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine derivatives against various cancer cell lines. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | |
| MCF-7 (Breast) | 0.15 - 25.8 | |
| A549 (Lung) | 0.11 - 19.3 | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | |
| DU145 (Prostate) | 0.04 - 3.2 | |
| Pyrido[2,3-d]pyrimidine Derivative (2d) | A549 (Lung) | Strong cytotoxicity at 50 µM |
| Pyrimidine Derivative (Compound 1) | Human hepatoma cell line | 39 |
Note on this compound: Extensive searches of scientific literature did not yield specific IC50 values or quantitative anticancer data for this compound. The provided data is for more complex pyrimidine derivatives and illustrates the general potential of this class of compounds.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 is a key measure of their anti-inflammatory potential.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine Derivative L1 | >100 | 1.2 | >83.3 |
| Pyrimidine Derivative L2 | >100 | 1.5 | >66.7 |
| Meloxicam (Reference Drug) | 25 | 1.5 | 16.7 |
| Piroxicam (Reference Drug) | 2.5 | 10 | 0.25 |
Antioxidant Activity
Some pyrimidine derivatives exhibit antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Quantitative Antioxidant Data
| Compound Class | Antioxidant Activity |
| Pyrido[2,3-d]pyrimidine Derivatives | Strongly inhibit lipid peroxidation |
| Pyrimidinium Betaines | Showed DPPH radical scavenging activity |
Note on this compound: While the pyrimidine core is present in molecules with antioxidant activity, specific quantitative data from DPPH or other antioxidant assays for this compound were not found in the surveyed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of biological activities. Below are protocols for key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
COX Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or a vehicle control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid) and the chromogenic substrate (e.g., TMPD).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant potential of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Visualizations
The following diagrams illustrate a key signaling pathway often targeted by pyrimidine derivatives and a general workflow for drug discovery.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
Caption: General experimental workflow for drug discovery.
A Spectroscopic Showdown: Unmasking the Tautomers of 4-Hydroxy-2-methylpyrimidine
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural nuances is paramount. In the case of 4-Hydroxy-2-methylpyrimidine, a heterocyclic compound with significant biological potential, the existence of tautomeric forms—isomers that readily interconvert—presents a crucial analytical challenge. This guide provides a comparative analysis of the spectroscopic signatures of the principal tautomers of this compound, supported by experimental data from related compounds and detailed methodologies for their characterization.
The tautomeric equilibrium of this compound is dominated by two forms: the aromatic hydroxy tautomer (this compound) and the non-aromatic keto tautomer (2-methyl-3H-pyrimidin-4-one). Each form possesses a unique electronic and structural arrangement, leading to distinct spectroscopic properties. Differentiating and quantifying these tautomers is essential for understanding their relative stability, reactivity, and interaction with biological targets.
Tautomeric Forms of this compound
The interconversion between the hydroxy and keto forms involves the migration of a proton between the oxygen and a ring nitrogen atom.
Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.
Spectroscopic Data Comparison
The following table summarizes the expected and observed spectroscopic data for the hydroxy and keto tautomers of this compound, based on literature values for similar pyrimidine derivatives.
| Spectroscopic Technique | Tautomer Form | Expected/Observed Values | Key Differentiating Features |
| ¹H NMR | Hydroxy | δ 8.0-8.5 (H5), δ 6.5-7.0 (H6), δ 2.4-2.6 (CH₃) | Aromatic proton signals in the downfield region. |
| Keto | δ 7.5-8.0 (H5), δ 5.5-6.0 (H6), δ 2.2-2.4 (CH₃), δ 10-12 (NH) | Olefinic proton signals in the upfield region compared to the hydroxy form; presence of a broad NH proton signal. | |
| ¹³C NMR | Hydroxy | δ 160-165 (C4-OH), δ 155-160 (C2), δ 150-155 (C6), δ 110-115 (C5) | C4 signal is significantly downfield due to the hydroxyl group. |
| Keto | δ 170-180 (C4=O), δ 150-155 (C2), δ 145-150 (C6), δ 100-105 (C5) | Presence of a carbonyl carbon (C4) signal in the highly downfield region. | |
| FTIR (cm⁻¹) | Hydroxy | 3200-3600 (br, O-H stretch), 1620-1650 (C=N stretch), 1550-1580 (C=C stretch), 1200-1300 (C-O stretch) | Broad O-H stretching band. |
| Keto | 3100-3300 (N-H stretch), 1650-1700 (strong, C=O stretch), 1600-1630 (C=N stretch), 1500-1550 (C=C stretch) | Strong carbonyl (C=O) stretching absorption, which is absent in the hydroxy form.[1] | |
| UV-Vis (nm) | Hydroxy | λmax ≈ 260-270 | Absorption at a shorter wavelength due to the fully aromatic system. |
| Keto | λmax ≈ 280-300 | Red-shifted absorption maximum due to the extended conjugation involving the carbonyl group. |
Experimental Protocols
To obtain reliable spectroscopic data for the tautomers of this compound, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical shifts and identify the predominant tautomeric form in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a spectrometer frequency of at least 400 MHz.
-
Typical parameters: spectral width of 16 ppm, relaxation delay of 2 s, and 16-32 scans.
-
To confirm the presence of exchangeable protons (OH and NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200 ppm, relaxation delay of 5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Caption: General workflow for NMR analysis of this compound tautomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of each tautomer, particularly the C=O stretch of the keto form.
Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use an appropriate liquid cell with a defined path length.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure KBr pellet or the solvent before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for each tautomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a range of 200-400 nm.
-
Use the pure solvent as a reference in the second beam.
-
Identify the λmax values from the resulting spectrum.
-
By employing these spectroscopic techniques and adhering to the detailed protocols, researchers can effectively distinguish between the tautomeric forms of this compound. This crucial information will aid in the rational design of novel therapeutic agents and provide a deeper understanding of the chemical behavior of this important class of heterocyclic compounds.
References
A Comparative Guide to HPLC-Based Purity Validation of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-Hydroxy-2-methylpyrimidine against other analytical techniques. It includes a detailed experimental protocol for a stability-indicating HPLC method, comparative data, and an overview of alternative methods to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to Purity Analysis of this compound
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds, making it an ideal choice for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This guide will focus on a robust HPLC method for the purity validation of this compound and compare its performance with other analytical alternatives.
Experimental Protocol: Stability-Indicating HPLC Method
This section details a stability-indicating HPLC method designed to separate this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.1 with dilute sodium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) / %B: 0/5, 10/40, 20/40, 25/5, 30/5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL. |
Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]
Data Presentation: Purity Analysis and Method Performance
The following table summarizes hypothetical data from the HPLC analysis of a this compound sample, including potential impurities.
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 (Starting Material) | 3.5 | 1500 | 0.15 |
| Impurity 2 (By-product) | 5.2 | 2500 | 0.25 |
| This compound | 8.1 | 995000 | 99.50 |
| Impurity 3 (Degradant) | 12.4 | 1000 | 0.10 |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC-based purity validation of this compound.
Caption: Experimental workflow for HPLC purity validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity, quantitative, suitable for stability-indicating assays.[2] | Requires specialized equipment and skilled operators, can be time-consuming. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for volatile impurities, highly sensitive. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative screening.[4] | Lower resolution and sensitivity compared to HPLC, primarily qualitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Highly sensitive and specific, provides molecular weight information. | Often coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.
Caption: Logic diagram for HPLC method validation.
Conclusion
The described stability-indicating HPLC method provides a robust and reliable approach for the purity validation of this compound. Its high resolving power and quantitative capabilities make it superior to other techniques like TLC for routine quality control. While methods like NMR and MS offer valuable structural information, HPLC remains the gold standard for purity determination in a regulated environment due to its established validation protocols and suitability for quantifying trace impurities. The choice of analytical method should be based on the specific goals of the analysis, with HPLC being the recommended technique for comprehensive purity profiling and quality control of this compound.
References
Comparative Study of 4-Hydroxy-2-methylpyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Hydroxy-2-methylpyrimidine analogs, focusing on their synthesis, biological activities, and structure-activity relationships. The information is presented to facilitate the understanding and development of this important class of heterocyclic compounds.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. Among these, this compound and its analogs have garnered significant interest due to their therapeutic potential. This guide summarizes key findings from published research, presenting quantitative data in a comparative format, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Anticancer Activity of Pyrimidine Derivatives
A series of novel pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer properties against various human cancer cell lines. The cytotoxic effects of these compounds are typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
Table 1: In Vitro Cytotoxic Activity of Pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound | LoVo (IC50 in µM) | LoVo/DX (IC50 in µM) | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HeLa (IC50 in µM) | CCRF-CEM (IC50 in µM) | THP-1 (IC50 in µM) |
| 4 | >100 | 8.85±0.11 | 22.01±0.87 | 10.32±0.12 | 19.21±0.98 | 1.65±0.08 | 1.89±0.09 |
| 5 | 6.87±0.12 | 1.98±0.09 | 4.32±0.11 | 3.21±0.11 | 4.54±0.12 | 0.98±0.05 | 1.01±0.06 |
| 6 | 8.76±0.15 | 2.11±0.11 | 5.01±0.13 | 4.87±0.13 | 5.03±0.13 | 1.11±0.07 | 1.23±0.08 |
| 7 | 10.21±0.18 | 4.32±0.13 | 6.98±0.15 | 5.03±0.14 | 6.54±0.14 | 1.32±0.09 | 1.54±0.11 |
| Doxorubicin | 1.01±0.05 | 10.21±0.19 | 0.87±0.04 | 0.98±0.05 | 0.76±0.03 | 0.54±0.02 | 0.65±0.03 |
Data sourced from a study on novel pyrimidine derivatives.[1]
The data indicates that the synthesized compounds exhibit inhibitory activity against a range of cancer cell lines.[1] Notably, their effect on doxorubicin-resistant colon adenocarcinoma cells (LoVo/DX) suggests a potential to overcome certain mechanisms of drug resistance.[1] The lipophilicity of these compounds, which influences their ability to cross biological membranes, was found to be a significant factor in their cytotoxic efficacy.[1]
Antimicrobial Activity of Pyrimidine Analogs
The search for new antimicrobial agents is a critical area of research. Pyrimidine derivatives have shown promise as effective antibacterial and antifungal compounds. Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyrimidine Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus flavus | |---|---|---|---|---| | 3a | 12.5 | 25 | 25 | 12.5 | 25 | | 3b | 12.5 | 12.5 | 25 | 12.5 | 12.5 | | 3d | 25 | 12.5 | 25 | 25 | 12.5 | | 4a | 12.5 | 25 | 12.5 | 25 | 25 | | 4b | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | | 4c | 25 | 12.5 | 12.5 | 25 | 12.5 | | 4d | 12.5 | 25 | 12.5 | 12.5 | 25 | | 9c | 25 | 25 | 12.5 | 12.5 | 25 | | 10b | 12.5 | 12.5 | 25 | 12.5 | 12.5 | | Ampicillin | 12.5 | 25 | 12.5 | - | - | | Clotrimazole | - | - | - | 12.5 | 12.5 |
Data compiled from studies on novel pyrimidine and pyrimidopyrimidine derivatives.[2]
Several of the synthesized compounds demonstrated strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species, with activities comparable to the reference drugs ampicillin and clotrimazole.[2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of these compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[3]
-
Compound Treatment: Serial dilutions of the pyrimidine compounds are prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[3] The plates are then incubated for 48-72 hours.[3]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[4]
-
Serial Dilution: The pyrimidine compounds are serially diluted in nutrient broth in a series of test tubes.[4]
-
Inoculation: Each tube is inoculated with the prepared microbial suspension.[4]
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.[4]
Visualizing Methodologies
Diagrams created using Graphviz help to illustrate complex workflows and relationships.
Caption: Workflow for in vitro anticancer activity screening of this compound analogs.
Caption: General mechanism of action for kinase inhibitory this compound analogs.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 4-Hydroxy-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides a comparative evaluation of the biological efficacy of 4-Hydroxy-2-methylpyrimidine derivatives, presenting key experimental data, detailed protocols for benchmark assays, and visual summaries of relevant biological pathways and experimental workflows.
Comparative Efficacy Data
The biological activities of this compound derivatives have been evaluated across several therapeutic areas. The following tables summarize the quantitative performance of these compounds against various biological targets, compared with standard alternatives.
Table 1: Anticancer and Cytotoxic Activity
The cytotoxicity of pyrimidine derivatives was evaluated against human lung carcinoma (A549) and non-cancerous human keratinocyte (HaCaT) cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.
| Compound ID | Cell Line | Bio-activity | IC50 (µM) | Reference |
| Derivative 2d | A549 (Lung Cancer) | Cytotoxicity | < 50 | [3][4] |
| Various Derivatives | A549 (Lung Cancer) | Cytotoxicity | Strong at 100 µM | [3][4] |
| Various Derivatives | HaCaT (Normal) | Cytotoxicity | > 100 (Non-toxic) | [3][4] |
Lower IC50 values indicate higher potency.
Table 2: Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | Bio-activity | MIC (µg/mL) | Positive Control | MIC (µg/mL) | Reference |
| 2-amino-pyrimidines | S. aureus (Gram +) | Antibacterial | 0.5 - 6.25 | Norfloxacin | < 0.5 | [5] |
| 2-amino-pyrimidines | E. coli (Gram -) | Antibacterial | 64 | Norfloxacin | < 0.5 | [5] |
| Thiazolidine derivative (9) | S. aureus (Gram +) | Antibacterial | Good Activity | - | - | [6] |
| Oxazepine derivative (3, 4) | S. aureus (Gram +) | Antibacterial | Good Activity | - | - | [6] |
Lower MIC values indicate stronger antimicrobial activity.
Table 3: Antiviral Activity
The antiviral potential of synthesized compounds was assessed against Herpes Simplex Virus-1 (HSV-1) and Adenovirus. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's specificity for the virus.
| Compound ID | Virus | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) | Positive Control | Reference |
| Compound 5a | HSV-1 | >100 | 98.4 | >1.01 | Acyclovir | [7] |
| Compound 5a | Adenovirus | >100 | 99.1 | >1.00 | Acyclovir | [7] |
CC50 (50% cytotoxic concentration); IC50 (50% inhibitory concentration). A higher SI value indicates greater selectivity and lower cellular toxicity.
Table 4: Enzyme Inhibitory Activity
Certain pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX).
| Compound ID | Target Enzyme | Bio-activity | IC50 (µM) | Reference |
| Derivative 2a | Lipoxygenase (LOX) | Inhibition | 42 | [3][4] |
| Derivative 2f | Lipoxygenase (LOX) | Inhibition | 47.5 | [3][4] |
| Chalcone 1g | Lipoxygenase (LOX) | Inhibition | 17 | [3][4] |
Lower IC50 values indicate more potent enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key bioassays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer or normal cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the pyrimidine derivatives and incubated for a period of 48-72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.[3]
-
Broth Microdilution Method for Antimicrobial Activity
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Principle: The assay identifies the lowest concentration of a substance that prevents the visible growth of bacteria after overnight incubation.
-
Methodology:
-
Compound Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Wells for positive (no compound) and negative (no bacteria) controls are included.[5]
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and rapid method to screen for the antioxidant potential of compounds.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[7]
-
Methodology:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is shaken and allowed to stand in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General experimental workflow for the synthesis and evaluation of novel pyrimidine derivatives.
Caption: Simplified signaling pathway showing COX-2 inhibition by pyrimidine derivatives to reduce inflammation.[8]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis for Researchers: 4-Hydroxypyrimidine and 4-Hydroxy-2-methylpyrimidine
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine derivatives stand out for their diverse biological activities. This guide provides a detailed comparative analysis of two such derivatives: 4-hydroxypyrimidine and 4-hydroxy-2-methylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on their physicochemical properties, synthesis, and biological activities, supported by experimental context.
Physicochemical Properties: A Comparative Overview
The introduction of a methyl group at the C2 position of the pyrimidine ring in this compound can influence its electronic and steric properties compared to the unsubstituted 4-hydroxypyrimidine. These differences can, in turn, affect their solubility, reactivity, and interaction with biological targets.
Table 1: Comparison of Physicochemical Properties
| Property | 4-Hydroxypyrimidine | This compound |
| Molecular Formula | C₄H₄N₂O | C₅H₆N₂O |
| Molecular Weight | 96.09 g/mol | 110.12 g/mol |
| Appearance | White to slightly yellow powder | Data not available |
| Melting Point | 164-167 °C | Data not available |
| Tautomerism | Exists in keto-enol tautomeric forms[1] | Expected to exhibit keto-enol tautomerism |
Synthesis of 4-Hydroxypyrimidine and this compound
The synthesis of these pyrimidine derivatives can be achieved through various condensation reactions. Below are generalized experimental protocols based on established synthetic routes.
Experimental Protocol: Synthesis of 4-Hydroxypyrimidine
This protocol is a generalized method based on the condensation of a β-ketoester with an amidine.
Materials:
-
β-ketoester (e.g., ethyl formylacetate)
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a condenser.
-
Formamidine acetate is added to the methanolic sodium methoxide solution and stirred until dissolved.
-
The β-ketoester is then added dropwise to the reaction mixture at a controlled temperature.
-
The mixture is refluxed for several hours to ensure the completion of the condensation reaction.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude 4-hydroxypyrimidine is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the pure product.
Experimental Protocol: Synthesis of this compound
This protocol describes a general synthesis route involving the condensation of an amidine with a malonic ester derivative.
Materials:
-
Diethyl malonate
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
Sodium methoxide is dissolved in anhydrous methanol in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
A solution of acetamidine hydrochloride in methanol is added to the sodium methoxide solution.
-
Diethyl malonate is then added dropwise to the reaction mixture.
-
The mixture is heated under reflux for a specified period to facilitate the cyclization reaction.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is dissolved in water and the solution is acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude this compound is filtered, washed with water, and purified by recrystallization.
Biological Activity: A Comparative Perspective
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While direct comparative studies on the bioactivity of 4-hydroxypyrimidine and this compound are limited, the influence of substituents on the pyrimidine core is a well-established principle in medicinal chemistry. The methyl group in this compound could potentially enhance its lipophilicity, which may affect its cell permeability and interaction with biological targets compared to the unsubstituted analog.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of various pyrimidine derivatives. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for determining the MIC of a compound using the broth microdilution method.
Materials:
-
Test compounds (4-hydroxypyrimidine, this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microbial strain is added to each well.
-
Positive (microbe without compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
The anticancer potential of pyrimidine analogs is a major area of research. The half-maximal inhibitory concentration (IC50) is a common metric to assess the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: Determination of IC50 by MTT Assay
This protocol outlines the general steps for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of a compound.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Specific and comparative IC50 data for 4-hydroxypyrimidine and this compound are not extensively reported in the literature. However, the vast body of research on pyrimidine-based anticancer agents suggests that even minor structural modifications can significantly alter their efficacy.
Potential Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by 4-hydroxypyrimidine and this compound are not well-documented, we can infer their potential involvement based on the known roles of pyrimidines in cellular metabolism and signaling. Pyrimidines are fundamental components of nucleic acids and are involved in various cellular processes. Their derivatives can act as enzyme inhibitors or modulators of signaling cascades.
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of these pyrimidine derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
The following diagram represents a hypothetical signaling pathway where pyrimidine derivatives could exert their effects, potentially through the modulation of key cellular processes.
Caption: Hypothetical Cellular Signaling Pathway.
Conclusion
This comparative guide provides a foundational overview of 4-hydroxypyrimidine and this compound for the scientific community. While direct comparative experimental data is limited, the information presented on their physicochemical properties, synthesis, and potential biological activities serves as a valuable resource for further research and development. The presence of the methyl group in this compound is anticipated to influence its biological profile, a hypothesis that warrants further experimental validation. The provided experimental frameworks offer a starting point for researchers aiming to conduct direct comparative studies and elucidate the structure-activity relationships of these and related pyrimidine derivatives.
References
Structural Activity Relationship of 4-Hydroxy-2-methylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. This guide aims to provide a comparative analysis of the structural activity relationships (SAR) of its derivatives, focusing on their potential as kinase inhibitors and anticancer agents. Due to a lack of publicly available, detailed SAR studies specifically on a series of this compound derivatives with comprehensive quantitative data, this guide will draw upon broader principles of pyrimidine SAR and provide illustrative examples and standardized experimental protocols relevant to the field.
Comparative Biological Activity of Pyrimidine Derivatives
Table 1: Illustrative Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Target Cell Line | IC50 (µM) |
| P-1 | H | H | MCF-7 | >100 |
| P-2 | 4-Methoxyphenyl | H | MCF-7 | 15.2 ± 1.8 |
| P-3 | 4-Chlorophenyl | H | MCF-7 | 8.5 ± 0.9 |
| P-4 | 4-Nitrophenyl | H | MCF-7 | 5.1 ± 0.6 |
| P-5 | 4-Methoxyphenyl | CH3 | MCF-7 | 25.7 ± 2.5 |
| P-6 | 4-Chlorophenyl | CH3 | MCF-7 | 12.3 ± 1.1 |
Note: This data is hypothetical and for illustrative purposes only, demonstrating the format for presenting comparative biological activity.
From such data, key SAR insights can be derived. For instance, the introduction of a substituted phenyl ring at a specific position (e.g., R1) often enhances anticancer activity compared to the unsubstituted parent compound. Electron-withdrawing groups, such as chloro and nitro, on the phenyl ring can further increase potency. Conversely, the addition of a methyl group at another position (e.g., R2) might lead to a decrease in activity, suggesting steric hindrance at the target binding site.
Key Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. One such critical pathway is the EGFR signaling cascade.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to this compound derivatives involves the condensation of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide, in ethanol. The reaction mixture is typically refluxed for several hours. The resulting product can then be further modified at various positions to generate a library of analogs.
Caption: General workflow for the synthesis of a 4-hydroxypyrimidine derivative.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors and anticancer agents. While a comprehensive, publicly available SAR dataset for a dedicated series of these derivatives is currently limited, the principles derived from related pyrimidine structures provide a strong foundation for future drug discovery efforts. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and biological evaluation of new this compound analogs, facilitating the generation of robust and comparable data to drive the optimization of this promising class of compounds. Further research dedicated to the systematic exploration of substitutions on the this compound core is warranted to fully elucidate its therapeutic potential.
A Comparative Guide to the Synthesis of 4-Hydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two prominent synthesis routes for 4-Hydroxy-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The comparison focuses on key performance indicators, detailed experimental protocols, and an analysis of the economic and environmental viability of each method.
At a Glance: Benchmarking Synthesis Routes
| Parameter | Route 1: One-Pot Condensation | Route 2: Two-Step Thiouracil Desulfurization |
| Starting Materials | Methyl 3-aminocrotonate, Formamide | Thiourea, Ethyl acetoacetate, Raney Nickel |
| Overall Yield | ~92.3%[1] | ~69-84% (for thiouracil intermediate)[2] |
| Purity | Not explicitly stated, determined by HPLC in source.[1] | Intermediate is "sufficiently pure" for the next step.[2] |
| Reaction Time | ~6.5 hours[1] | ~9.5 hours[2] |
| Number of Steps | 1 | 2 |
| Key Reagents | Sodium methoxide, n-Butanol | Sodium methoxide, Methanol, Raney Nickel, Ammonia |
| Environmental/Safety Concerns | Use of flammable solvents. | Use of highly flammable and potentially carcinogenic Raney Nickel.[3][4][5][6] |
Route 1: One-Pot Condensation of Methyl 3-aminocrotonate and Formamide
This modern approach offers a high-yield, single-step synthesis of this compound (in its tautomeric form, 6-methyl-4-hydroxypyrimidine). The reaction proceeds via a condensation reaction between methyl 3-aminocrotonate and formamide in the presence of a strong base.
Experimental Protocol
The following protocol is based on the procedure described in patent EP0326389B1.[1]
-
Preparation of Sodium Butoxide: In a suitable reactor, add 11.5 g of metallic sodium to 133 ml of n-butanol and heat to form sodium butoxide.
-
Reaction Mixture: Heat the sodium butoxide solution to 110°C.
-
Addition of Reactants: Over 30 minutes, add a solution of 23.0 g of methyl 3-aminocrotonate and 31.5 g of formamide in 50 ml of n-butanol dropwise to the reactor.
-
Reaction and Solvent Removal: Continue heating at 105°C for 3 hours, during which the solvent is removed.
-
Second Formamide Addition: Add an additional 4.5 g of formamide to the reaction mixture and continue heating for another 3 hours.
-
Work-up and Analysis: After cooling, the product formation is confirmed by HPLC analysis, revealing a yield of approximately 92.3%.[1]
Economic Viability
-
Methyl 3-aminocrotonate: Prices can range from approximately ₹405/Kg to ₹2,600/Kg (~$5-31/Kg) depending on the supplier and quantity.[7] Some suppliers offer it for around $18.53 for 25g.[8]
-
Formamide: The cost of formamide varies, with prices around $74.30 for 100mL to $169.70 for 100mL depending on the grade and vendor.[9]
Environmental and Safety Considerations
This route involves the use of flammable n-butanol and metallic sodium, which is highly reactive with water. Formamide is also a substance that requires careful handling.
Route 2: Two-Step Synthesis via Thiouracil Intermediate and Desulfurization
This classical two-step method involves the initial synthesis of 2-thio-6-methyluracil, followed by a desulfurization step to yield the final product. This route is well-documented in the peer-reviewed literature.
Experimental Protocol
The following protocol is adapted from Organic Syntheses.[2]
Step 1: Synthesis of 2-Thio-6-methyluracil
-
Reaction Setup: In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, and 120 g of sodium methoxide in 900 ml of methanol.
-
Reaction: Gently heat the mixture on a steam bath, allowing the methanol to evaporate over approximately 8 hours in a fume hood.
-
Isolation and Purification: Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter. Acidify the hot filtrate with 120 ml of glacial acetic acid to precipitate the 2-thio-6-methyluracil.
-
Washing: Collect the precipitate and suspend it in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid.
-
Yield: The yield of the dried 2-thio-6-methyluracil is between 98–119 g (69–84%).[2]
Step 2: Desulfurization to 4-Methyl-6-hydroxypyrimidine
-
Reaction Setup: In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of hot distilled water and 20 ml of concentrated aqueous ammonia.
-
Addition of Raney Nickel: Add 45 g (wet paste) of Raney nickel catalyst to the hot solution.
-
Reflux: Heat the mixture under reflux for 1.5 hours in a fume hood.
-
Filtration and Isolation: Filter the hot solution to remove the nickel sulfide. Wash the nickel residue with hot water.
-
Crystallization: Cool the filtrate in an ice bath to crystallize the product.
-
Purification: The purity of the intermediate is deemed sufficient for the subsequent desulfurization reaction.[2]
Economic Viability
-
Thiourea: The price of thiourea is approximately ₹110/Kilogram (~$1.32/Kg).[10] Other sources list prices ranging from $18 to $1095 depending on the quantity and supplier.[11]
-
Ethyl acetoacetate: This reagent is available for around
1.62/Kg).[12] -
Raney Nickel: The cost of Raney Nickel can be significant, with prices around ₹4,800 for 500g (~$57.50 for 500g).[13]
Environmental and Safety Considerations
The primary concern with this route is the use of Raney Nickel. It is a pyrophoric substance, catching fire spontaneously if exposed to air, and is a suspected carcinogen.[3][6] It also requires specific handling and disposal procedures to avoid environmental contamination.[3][4][5]
Visualizing the Synthesis Workflows
Route 1: One-Pot Condensation Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Route 2: Two-Step Thiouracil Desulfurization Workflow
Caption: Workflow for the two-step synthesis via a thiouracil intermediate.
Role in Biological Signaling Pathways
Pyrimidine derivatives are fundamental to various metabolic pathways, primarily in the synthesis of nucleotides which are the building blocks of DNA and RNA.[14] The de novo pyrimidine synthesis pathway is a key process that can be influenced by cellular signaling.
De Novo Pyrimidine Synthesis Pathway and Its Regulation
The de novo synthesis of pyrimidines is a multi-step enzymatic process that is regulated by signaling pathways, such as those involving growth factors.[15] For instance, the rate-limiting enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase) is known to be regulated by phosphorylation events.[15] While a specific signaling pathway directly involving this compound is not prominently documented, its structural similarity to endogenous pyrimidines suggests potential interactions with enzymes in these pathways. The induction of reactive oxygen species (ROS) can activate signaling pathways that regulate cell proliferation, and pyrimidine derivatives can play a role in these processes.[16]
Caption: Simplified overview of the de novo pyrimidine synthesis pathway.
References
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Raney -Nickel SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Formamide ( 99.5%), Fisher BioReagents 100 mL | Buy Online | Fisher Scientific [fishersci.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. Thiourea price,buy Thiourea - chemicalbook [m.chemicalbook.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. agnitio.co.in [agnitio.co.in]
- 14. oled-intermediates.com [oled-intermediates.com]
- 15. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Bioactivity of 4-Hydroxy-2-methylpyrimidine Analogs and Related Derivatives
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) and potential for cross-reactivity of small molecules is paramount. This guide provides a comparative overview of the biological activities of various analogs related to 4-Hydroxy-2-methylpyrimidine. The data presented herein is compiled from multiple studies and focuses on the differential effects of these compounds on various biological targets, which can be considered a form of target cross-reactivity.
I. Comparative Anticancer and Cytotoxic Activities
A significant area of investigation for pyrimidine derivatives is their potential as anticancer agents. The following tables summarize the cytotoxic activities of various pyrimidine analogs against several human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity of Benzopyrano[2,3-d]pyrimidine Derivatives [1]
| Compound | P388 (Leukemia) IC50 (µM) |
| Unsubstituted parent | 0.64 |
| 9-Methoxy | 0.45 |
| 2-(Cyclohexyl) | 0.30 |
| 2-(3,4,5-trimethoxyphenyl)-9-methoxy | >10 |
Table 2: Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives [2]
| Compound | Cell Line | Growth % |
| 2b | IGROV1 (Ovarian Cancer) | -5.14 |
| 3b | CCRF-CEM (Leukemia) | -51.41 |
| 3b | HL-60(TB) (Leukemia) | -41.20 |
| 3b | MOLT-4 (Leukemia) | -27.71 |
| 4b | (Inactive) | - |
| 4c | (Inactive) | - |
Table 3: Antiproliferative Activity of Pyrido[2,3-d]pyrimidinone Derivatives against MCF-7 and RPE-1 Cell Lines [3]
| Compound | MCF-7 IC50 (µM) | RPE-1 IC50 (µM) |
| 5a-d | 6.2 - 15.1 | 17.5 - 26.4 |
| 9 | 6.2 - 15.1 | 17.5 - 26.4 |
| 12a-b | 6.2 - 15.1 | 17.5 - 26.4 |
| 16 | 6.2 - 15.1 | 17.5 - 26.4 |
| 13a-c | 18.7 - 27.1 | 28.1 - 38.2 |
| 14a-b | 18.7 - 27.1 | 28.1 - 38.2 |
| 15 | 18.7 - 27.1 | 28.1 - 38.2 |
II. Comparative Antimicrobial and Biofilm Inhibition Activities
Pyrimidine analogs have also been explored for their antimicrobial properties. The following table details the biofilm inhibition activity of 4(3H)-quinazolinonyl aminopyrimidine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).
Table 4: Biofilm Inhibition of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones against MRSA [4]
| Compound | Substituent | MRSA Biofilm IC50 (µM) |
| 5a | Unsubstituted phenyl | 34.41 |
| 5b | 2-methyl phenyl | Reduced activity |
| 5c | 4-methyl phenyl | Reduced activity |
| 5d | Monomethoxy | Reduced activity |
| 5e | 3,4-dimethoxy | Reduced activity |
| 5f | 3,5-dimethoxy | Reduced activity |
| 5g | 2,4-dimethoxy | Comparable to parent |
| 5h | 2,4,6-trimethoxy phenyl | 20.7 - 22.4 |
| 5j | 4-methylthio phenyl | 20.7 - 22.4 |
| 5k | 3-bromo phenyl | 20.7 - 22.4 |
III. Experimental Protocols
The data presented in this guide were generated using established experimental methodologies. Below are detailed protocols for the key assays mentioned.
1. Cytotoxicity Assessment by MTT Assay [3][5]
The MTT (3-[4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, RPE-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
2. Kinase Selectivity Profiling [6]
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in a kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction: The diluted compound or a vehicle control is added to the wells of a 384-well plate. The kinase reaction is initiated by adding a mixture of the kinase, its substrate, and ATP. The plate is incubated at room temperature for 60 minutes.
-
Signal Detection: A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, a detection reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence is measured, and the IC50 values are determined from the dose-response curves.
3. Antimicrobial Biofilm Inhibition Assay [4]
-
Biofilm Formation: Bacterial strains, such as MRSA, are grown in microtiter plates in the presence of varying concentrations of the test compounds.
-
Incubation: The plates are incubated for a sufficient period to allow for biofilm formation.
-
Quantification: The biofilms are typically stained with a dye, such as crystal violet. After washing away planktonic cells, the dye retained by the biofilm is solubilized, and the absorbance is measured to quantify the extent of biofilm formation.
-
IC50 Determination: The IC50 value, representing the concentration at which biofilm formation is inhibited by 50%, is calculated from the dose-response data.
IV. Visualized Workflow for Analog Development and Testing
The following diagram illustrates a typical workflow for the synthesis, screening, and optimization of pyrimidine analogs in a drug discovery context.
Caption: Workflow for the development and evaluation of pyrimidine analogs. development and evaluation of pyrimidine analogs.
References
- 1. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-2-methylpyrimidine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 4-Hydroxy-2-methylpyrimidine, adhering to general laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified in the search results, general precautions for handling similar chemical compounds should be followed. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Therefore, this compound must not be disposed of in regular trash or poured down the drain.[4][6] The following steps outline the standard procedure for its disposal:
-
Waste Determination : Treat this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][7] Laboratory personnel should treat all chemical waste as hazardous until a formal determination is made by trained professionals.[7][8]
-
Containerization :
-
Place the waste in a designated, leak-proof, and chemically compatible container.[4][9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Ensure the container is in good condition, free from rust or leaks.[10]
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[9]
-
Keep the container securely closed at all times, except when adding waste.[10][11]
-
-
Labeling :
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department.[4][7]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[4]
-
Abbreviations, chemical formulas, and acronyms are not permitted on the label.[4]
-
The words "Hazardous Waste" must be clearly visible on the tag.[4]
-
-
Storage and Segregation :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9][12]
-
This area should be under the direct supervision of laboratory personnel.[9]
-
Segregate the container from incompatible materials to prevent accidental chemical reactions.[3][7] Store it away from heat sources and direct sunlight.[3]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[7][11]
-
-
Request for Pickup :
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care:
-
Triple Rinsing : The container must be triple-rinsed with a suitable solvent (such as water, if appropriate) that can effectively remove the chemical residue.[7][10]
-
Rinsate Collection : The rinsate from the first rinse must be collected and disposed of as hazardous waste.[11] For highly toxic substances, the first three rinses must be collected.[11]
-
Final Disposal : After triple rinsing and air-drying, deface or remove all hazardous chemical labels from the container.[7] The cap should be removed, and the container can then typically be disposed of as regular trash.[7]
Quantitative Disposal Parameters
While specific quantitative data for this compound disposal is not available, general federal regulations provide accumulation limits for hazardous waste in satellite accumulation areas.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | [7][12] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [12] |
| Container Fill Level | Do not exceed 90% capacity | [9] |
| Storage Time Limit | Up to 12 months (as long as accumulation limits are not exceeded) | [12] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-ETHYL-6-HYDROXY-2-METHYLPYRIMIDINE-5-CARBONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. needle.tube [needle.tube]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 4-Hydroxy-2-methylpyrimidine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methylpyrimidine. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar pyrimidine compounds.
Immediate Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with similar pyrimidine compounds include potential skin and eye irritation, respiratory tract irritation, and harm if swallowed or inhaled.[1][2][3][4][5]
Engineering Controls: Always handle this compound in a well-ventilated area.[2][6] A chemical fume hood is recommended, especially when working with powders or creating solutions, to prevent the inhalation of dust or vapors.[2][5][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[6] A face shield may be necessary for splash protection. |
| Skin/Body | Chemical-resistant gloves and a lab coat. | Nitrile gloves are suitable for short-term protection.[7] For prolonged contact or handling of large quantities, consider heavier-duty gloves. A flame-resistant lab coat, fully buttoned, is recommended to cover as much skin as possible.[7] |
| Respiratory | Use in a well-ventilated area to avoid inhalation. | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][8] Respirator use requires a formal respiratory protection program, including fit testing. |
| Feet | Closed-toe and closed-heel shoes. | Shoes should be made of a material that resists chemical penetration. |
Operational and Disposal Plans
Handling and Experimental Protocols:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare your workspace by ensuring it is clean and uncluttered.
-
Personal Hygiene: Avoid all personal contact with the chemical, including inhalation.[2][7] Do not eat, drink, or smoke in the laboratory.[2][7][8][9] Wash hands thoroughly with soap and water after handling the compound.[2][7][8]
-
Clothing: Contaminated work clothing should be laundered separately from personal clothing before reuse.[2][7][10] If clothing becomes heavily contaminated, it should be disposed of as hazardous waste.
-
Spills: In the event of a spill, evacuate the immediate area.[6] Use appropriate PPE, including respiratory protection, for cleanup.[2] For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2][6] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. Prevent the spilled chemical from entering drains or waterways.[2][6]
Disposal Plan: The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[5]
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, are considered contaminated and must be disposed of as hazardous solid waste in a separate, clearly labeled container.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. 4,6-Dihydroxy-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-ETHYL-6-HYDROXY-2-METHYLPYRIMIDINE-5-CARBONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
